2-Hydroxy-4-(3-nitrophenyl)pyridine
Description
Historical Context and Evolution of Pyridine (B92270) Chemistry in Organic Synthesis
The history of pyridine chemistry began in the mid-19th century, and since then, it has evolved into a major branch of organic synthesis. The pyridine ring is a key structural motif in numerous natural products, including vitamins like niacin and vitamin B6, and alkaloids. Early synthetic methods, such as the Hantzsch pyridine synthesis reported in 1881, paved the way for the preparation of a wide variety of pyridine derivatives chegg.com. Over the decades, synthetic methodologies have become increasingly sophisticated, allowing for precise control over the substitution patterns on the pyridine ring. The development of multicomponent reactions and transition-metal-catalyzed cross-coupling reactions has further expanded the synthetic chemist's toolbox for accessing complex pyridine-based molecules. These advancements have been crucial in exploring the vast chemical space of pyridine derivatives and their diverse applications.
Structural Significance of Hydroxylated and Nitrophenyl-Substituted Pyridine Scaffolds
The presence of hydroxyl and nitrophenyl substituents on a pyridine scaffold imparts unique electronic and steric properties to the molecule, making it a subject of significant interest in medicinal and materials chemistry.
Hydroxylated Pyridine Scaffolds: The 2-hydroxypyridine (B17775) moiety exists in tautomeric equilibrium with its corresponding 2-pyridone form. This tautomerism is a key feature that influences the molecule's hydrogen bonding capabilities, solubility, and potential to interact with biological targets nih.gov. 2-Pyridone derivatives are recognized as privileged structures in drug discovery, capable of acting as bioisosteres for amides, phenols, and other heterocyclic systems nih.gov. They can serve as both hydrogen bond donors and acceptors, which is a crucial characteristic for molecular recognition at the active sites of enzymes and receptors nih.gov.
Rationale for Focused Research on 2-Hydroxy-4-(3-nitrophenyl)pyridine
The combination of a 2-hydroxypyridine core and a 4-(3-nitrophenyl) substituent in a single molecule creates a compound with a unique set of properties. The rationale for focused research on this particular structure stems from the potential for synergistic effects between these two functional motifs. The 2-pyridone tautomer provides a platform for hydrogen bonding and potential metal coordination, while the 3-nitrophenyl group at the 4-position introduces specific electronic and steric features that can be exploited for targeted applications. Research into this compound aims to understand how these structural elements collectively influence its chemical behavior and to explore its potential as a building block for more complex molecules with tailored properties.
Overview of Current Research Trajectories and Potential Applications of this compound
Current research on compounds with similar structural features suggests several potential applications for this compound. In medicinal chemistry, it is a candidate for screening against various biological targets, including kinases, proteases, and other enzymes implicated in disease frontiersin.orgnih.gov. The specific substitution pattern may confer selectivity for certain biological pathways. In materials science, the planar nature of the pyridine and phenyl rings, combined with the potential for hydrogen bonding and π-π stacking, makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Furthermore, its ability to act as a ligand suggests potential applications in coordination chemistry and catalysis ontosight.ai.
Scope and Objectives of the Academic Research Survey on this compound
This academic research survey aims to provide a comprehensive overview of this compound. The primary objectives are to:
Detail the plausible synthetic strategies for its preparation.
Describe its key chemical properties and the techniques used for its characterization.
Analyze its spectroscopic and structural features.
Explore its potential applications in medicinal chemistry, materials science, and as a synthetic intermediate.
This survey will synthesize available information on related compounds to build a detailed profile of the title compound, highlighting its scientific importance and identifying areas for future research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-nitrophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-7-9(4-5-12-11)8-2-1-3-10(6-8)13(15)16/h1-7H,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMVXGTUGZOLHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599823 | |
| Record name | 4-(3-Nitrophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134099-62-0 | |
| Record name | 4-(3-Nitrophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Hydroxy 4 3 Nitrophenyl Pyridine and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for 2-Hydroxy-4-(3-nitrophenyl)pyridine
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For this compound, two primary strategic disconnections can be envisioned:
Disconnection of the C4-Aryl Bond: This approach involves the formation of the bond between the pyridine (B92270) ring and the 3-nitrophenyl group as a key step. This leads to precursors such as a 4-halo-2-hydroxypyridine and a (3-nitrophenyl)boronic acid (for Suzuki-Miyaura coupling) or other organometallic reagents. researchgate.net This strategy is often favored due to the wide availability of substituted phenylboronic acids and the high efficiency of modern cross-coupling reactions.
De Novo Construction of the Pyridine Ring: This strategy involves building the substituted pyridine ring from acyclic precursors that already contain the necessary fragments. For instance, a condensation reaction between a 1,3-dicarbonyl compound, an aldehyde (3-nitrobenzaldehyde), and an ammonia (B1221849) source could be a plausible route, reminiscent of the Hantzsch pyridine synthesis. illinois.edu
These two main approaches give rise to the specific synthetic methodologies discussed in the following sections.
De Novo Pyridine Ring Formation Strategies Incorporating Hydroxy Functionality
The de novo synthesis of pyridines offers a convergent approach to highly substituted derivatives. illinois.edu
The Hantzsch pyridine synthesis, a classic multi-component reaction, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.comdrugfuture.com While traditionally used for preparing pyridine-3,5-dicarboxylates, modifications of this method can be adapted for the synthesis of 2-hydroxypyridines.
For the synthesis of this compound, a potential Hantzsch-like approach could involve the reaction of 3-nitrobenzaldehyde, a β-ketoester, and an ammonia equivalent. youtube.com The initial product would be a dihydropyridine derivative that, upon oxidation, would yield the aromatic pyridine ring. The 2-hydroxy functionality can be introduced by using appropriate starting materials or through subsequent transformations. Microwave-assisted Hantzsch reactions have been shown to accelerate these transformations, often leading to higher yields in shorter reaction times. nih.gov
Another relevant condensation approach involves the reaction of 1,3-diketones with ammonia, followed by N-acylation and intramolecular aldol (B89426) condensation to yield substituted 4-hydroxypyridines. google.com Furthermore, the reaction of pyrones with ammonium (B1175870) acetate (B1210297) in acetic acid can yield pyridones, which are tautomers of hydroxypyridines. urfu.ruresearchgate.net
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including pyridines. rsc.orgrsc.orgacsgcipr.org This methodology typically involves the formation of a dihydropyridine intermediate from a diene precursor, followed by an elimination or oxidation step to achieve aromatization.
Syntheses of substituted pyridines have been achieved through RCM, where a key step after the metathesis reaction is the elimination of a sulfinate group to furnish the aromatic system. rsc.orgbris.ac.uk While not directly reported for this compound, this strategy could be adapted. A suitable diene precursor containing the required substituents could be designed and subjected to RCM to form the pyridine ring. The 2-hydroxy group could be present in the precursor or introduced after ring formation.
Introduction of the 3-Nitrophenyl Moiety at Position 4 of the Pyridine Ring
This approach relies on the functionalization of a pre-formed pyridine or pyridone ring at the C4 position. Transition metal-catalyzed cross-coupling reactions are the cornerstone of this strategy.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is one of the most versatile methods for forming carbon-carbon bonds. libretexts.org For the target molecule, this would involve the coupling of a 4-halopyridine derivative (e.g., 4-bromo-2-hydroxypyridine (B129990) or its protected form) with 3-nitrophenylboronic acid. nih.govresearchgate.netacs.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand can be crucial in preventing the formation of impurities. nih.govresearchgate.net
| Catalyst/Ligand System | Substrates | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Bromopyridine and Arylboronic acid | - | orgsyn.org |
| Pd/C with PPh₃ | Halopyridines and Phenylboronic acid | Good | acs.org |
| Pd(OAc)₂ with dppf | 4-Pyridine boronate and Aryl halide | - | nih.gov |
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govwikipedia.org While not a direct route to 4-arylpyridines, a variation known as the oxidative Heck reaction can couple arylboronic acids with vinylpyridines. researchgate.netbeilstein-journals.org For instance, coupling 4-vinylpyridine (B31050) with 3-nitrophenylboronic acid could yield a precursor that can be further elaborated to the target compound.
| Catalyst | Substrates | Yield (%) | Reference |
| Pd(OAc)₂ | Aryl halides and Styrene | High | nih.gov |
| Ligand-free Pd(acac)₂ | 4-Vinylpyridine and Arylboronic acids | Moderate to Good | researchgate.net |
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. orgsyn.org The synthesis of this compound via this route would involve the reaction of a 4-halopyridine derivative with a (3-nitrophenyl)zinc halide. nih.govnih.gov
| Catalyst | Substrates | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Bromopyridine and Organozinc reagent | 81% | orgsyn.org |
| Ni(acac)₂ / PPh₃ / (i-Bu)₂AlH | Aryl halide and Aryl zinc reagent | - | wikipedia.org |
Direct C-H arylation has gained significant attention as an atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.gov This approach involves the direct coupling of a C-H bond in the pyridine ring with an aryl halide.
For the synthesis of this compound, a direct C-H arylation strategy could involve the reaction of a 2-pyridone with 1-bromo-3-nitrobenzene. While direct arylation of pyridine N-oxides often occurs at the 2-position, nih.gov regioselective C-3 arylation of N-alkyl-2-pyridones has been achieved using an iron catalyst. nih.gov Developing a regioselective C-4 arylation of a 2-pyridone system remains a synthetic challenge but represents a highly efficient potential route.
| Catalyst | Substrates | Position of Arylation | Reference |
| Pd(OAc)₂ / PtBu₃ | Pyridine N-oxide and Aryl bromide | C-2 | nih.gov |
| Iron catalyst | N-Alkyl-2-pyridone and Aryl source | C-3 | nih.gov |
Functional Group Interconversion Strategies on Precursor Molecules
Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk For the target molecule, key transformations include the hydroxylation of a pyridine ring and the nitration of a phenyl substituent.
Introducing a hydroxyl group onto a pyridine ring, particularly at the C2 position, can be achieved through several methods. The target compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) form and the 2(1H)-pyridone (lactam) form, with the lactam form typically predominating in both solid and solution phases. nih.govwikipedia.org
One common strategy begins with an N-oxide derivative of the pyridine. The conversion of pyridine N-oxides to their 2-functionalized analogues is a well-established method. researchgate.net For instance, 2-hydroxypyridine-N-oxide (HOPO) itself is a valuable compound, and its synthesis has been optimized using hydrogen peroxide as an oxidant. thieme-connect.com A process for producing 2-hydroxypyridine involves the hydrolysis of 2-chloropyridine (B119429) in an aqueous alkaline solution in the presence of a tertiary alcohol, which significantly improves yields over older methods that used concentrated hydrochloric acid under pressure. google.com Another approach involves the direct hydroxylation of pyridine-based compounds using elemental fluorine in an aqueous environment at temperatures between -25°C and +30°C. google.com
A patent describes a process for preparing 2-hydroxypyridine-1-oxide and its homologs by oxidizing pyridine with hydrogen peroxide, heating the resulting product with acetic anhydride (B1165640), and then performing a subsequent oxidation with hydrogen peroxide. google.com
While direct C-H hydroxylation of pyridines can be challenging due to the electron-deficient nature of the ring, methods have been developed for specific positions. For example, C3-selective hydroxylation can be achieved via photochemical valence isomerization of pyridine N-oxides. nih.govacs.org Although not directly applicable for C2-hydroxylation, this highlights the ongoing development in pyridine functionalization.
The introduction of a nitro group onto the phenyl ring of a phenyl-pyridine precursor is a critical step. Electrophilic nitration of pyridines themselves is difficult and often requires harsh conditions like high temperatures or strong acids, as the nitrogen atom deactivates the ring towards electrophilic attack. youtube.com However, the nitration occurs on the appended phenyl ring, which is an activated system.
The standard nitrating mixture of nitric acid and sulfuric acid is commonly employed. For example, a chlorinated pyridine was successfully nitrated at 110°C using this mixture. youtube.com A Chinese patent details a method for preparing 2-hydroxy-3-nitropyridine (B160883) by treating 2-hydroxypyridine dissolved in pyridine with nitric acid in an ice bath. google.com In a related synthesis, 2-hydroxyacetophenone (B1195853) is nitrated using nitric acid in glacial acetic acid, which yields a mixture of the 3-nitro and 5-nitro isomers that require separation. prepchem.com
A general method for the nitration of pyridine compounds involves reaction with dinitrogen pentoxide in a solvent like dichloromethane, followed by treatment with an aqueous solution of sodium bisulfite to afford the 3-nitropyridine (B142982) derivative. ntnu.no For selective nitration, the choice of nitrating agent and conditions is crucial. Activated nitro derivatives of pyridinium (B92312) salts have been shown to facilitate highly selective ortho-nitration of phenols. rsc.org The reaction of pyridine with nitronium tetrafluoroborate (B81430) can form an N-nitropyridinium salt, which can act as a nitrating agent. acs.orgacs.org
A multi-component synthesis has been reported for 4-(3-Nitrophenyl)-2,6-diphenylpyridine, achieving an 81% yield. nih.gov While this produces a different analogue, it demonstrates the feasibility of constructing the nitrophenyl-pyridine core in a single pot.
| Precursor | Reagents & Conditions | Product | Yield | Reference |
| 2-Hydroxyacetophenone | Nitric acid, glacial acetic acid, room temp, 17h | 2-Hydroxy-3-nitroacetophenone | 4.0 g (from 10.0 g starting material) | prepchem.com |
| 2-Hydroxypyridine | Nitric acid (60-75%), pyridine, ice bath -> room temp | 2-Hydroxy-3-nitropyridine | Not specified | google.com |
| 3-Methylpyridine | Dinitrogen pentoxide, then NaHSO3/H2O | 3-Methyl-5-nitropyridine | 26% | ntnu.no |
| Chalcone & Enaminone | Hexamethyldisilazane (HMDS), TMSOTf, Toluene, MW 150°C, 0.5h | 4-(3-Nitrophenyl)-2,6-diphenylpyridine | 81% | nih.gov |
| 2-Chloropyridine | Aqueous KOH, tertiary butyl alcohol, reflux | 2-Hydroxypyridine | >70% | google.com |
Modern and Sustainable Synthetic Approaches for this compound
Recent advances in synthetic chemistry emphasize the development of environmentally benign and efficient processes. These principles are being applied to the synthesis of heterocyclic compounds like pyridine derivatives.
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in For pyridine synthesis, this includes using safer solvents, developing solvent-free reactions, and employing catalytic methods. rasayanjournal.co.inrsc.org Microwave-assisted synthesis has emerged as a significant green chemistry tool, often leading to shorter reaction times and higher yields. nih.gov For example, pyridine derivatives have been synthesized efficiently via a one-pot, four-component reaction under microwave irradiation. nih.gov
Solvent-free approaches, such as the "Grindstone Chemistry Technique," have been used for synthesizing dihydropyrimidinones, a related class of heterocycles. rasayanjournal.co.in Another mechanical method, ball milling, can create amorphous mixtures of reactants with a large surface area, facilitating reactions without a solvent. rasayanjournal.co.in Syntheses performed in aqueous media are also highly desirable from a green chemistry perspective. A simple and clean method for preparing succinimide (B58015) derivatives from N-substituted anilines or 2-aminopyridines involves heating the reactants in water. researchgate.net
| Green Method | Reactants | Product Type | Key Features | Reference |
| Microwave-Assisted Synthesis | p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium acetate | 3-Pyridine derivatives | Efficient, simple, one-pot, four-component reaction | nih.gov |
| Aqueous Media | N-substituted anilines/pyridines, succinic anhydride | Succinimide derivatives | Simple, clean, avoids hazardous organic solvents | researchgate.net |
| Solvent-Free Catalysis | Chalcones, ammonium acetate, HOTf | Triaryl pyridines | Solvent-free conditions, catalyst is triflic acid | rsc.org |
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages for large-scale synthesis, including enhanced safety, better heat transfer, and improved process control. thieme-connect.com
A notable application is the development of a fully continuous flow synthesis for 2-hydroxypyridine-N-oxide (HOPO). acs.org This process involves the catalytic oxidation of a precursor using hydrogen peroxide in a fixed-bed reactor containing a titanium silicalite-1 (TS-1) catalyst, followed by hydrolysis. thieme-connect.comacs.org This approach mitigates the risks associated with the highly exothermic oxidation and the decomposition of hydrogen peroxide, which are significant concerns in traditional batch reactors. thieme-connect.com The ability to safely scale up the production of key intermediates like HOPO is a major advantage of flow chemistry. thieme-connect.comthieme-connect.com
Photochemistry and electrochemistry represent advanced synthetic methods that use light and electricity, respectively, to drive chemical reactions, often with high selectivity and under mild conditions.
Photochemical methods have been successfully applied to the functionalization of pyridine rings. An efficient, metal-free method for the C3-selective hydroxylation of pyridines proceeds via the photochemical valence isomerization of pyridine N-oxides using 254 nm UV light. nih.govacs.org This strategy has been shown to be compatible with a wide array of functional groups. nih.govacs.org The mechanism is believed to involve the formation of an oxaziridine (B8769555) intermediate, which rearranges upon further irradiation. acs.org The photochemistry of N-hydroxypyridine-2(1H)-thione has also been studied, where UV irradiation leads to the formation of 2-mercaptopyridine (B119420) and a hydroxyl radical. nih.govacs.org
Electrochemical synthesis provides another sustainable avenue for organic reactions. youtube.com Convergent paired electrolysis is a sophisticated technique where two different starting materials are simultaneously oxidized and reduced at the anode and cathode, respectively, to form two reactive intermediates that then combine to form the final product. youtube.com This redox-neutral approach can be highly efficient. For example, electrochemistry has been integrated into cross-coupling reactions to form C-N and C-C bonds, which are fundamental transformations in pharmaceutical synthesis. youtube.com
Biocatalytic Transformations for Functionalization or Derivatization
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis and modification of complex organic molecules. In the context of this compound and its analogues, enzymatic transformations can be employed for both the construction of the core pyridone structure and the subsequent functionalization or derivatization of the molecule. These methods take advantage of the high chemo-, regio-, and stereoselectivity of enzymes, operating under mild reaction conditions.
The primary biocatalytic approaches applicable to this class of compounds involve the use of hydrolases, such as lipases, for the cyclization reactions to form the 2-hydroxypyridine ring, and oxidoreductases, such as nitroreductases and monooxygenases, for the modification of the aromatic and heterocyclic rings.
Enzymatic Synthesis of the 2-Hydroxypyridine Ring
Research has demonstrated the utility of lipases in catalyzing the synthesis of substituted 3-cyano-2-pyridones, which are close analogues of this compound. This enzymatic approach involves the cyclization of 1,3-diketones with cyanoacetamide. The use of enzymes circumvents issues often associated with chemical synthesis, such as harsh reaction conditions, the use of strong bases, and a lack of selectivity, which can lead to the formation of byproducts. researchgate.net
A key advantage of this enzymatic method is its high regioselectivity. When unsymmetrical 1,3-diketones are used as substrates, the lipase-catalyzed reaction typically yields a single isomer, with the more sterically bulky group preferentially occupying the 4-position of the pyridone ring. researchgate.netoup.com This selectivity is a significant benefit for creating specifically substituted pyridone structures.
Table 1: Lipase-Catalyzed Synthesis of Substituted 2-Pyridone Analogues
| Enzyme Source | Substrates | Product Type | Key Findings |
|---|---|---|---|
| Candida cylindracea | 1,3-Diketones, Cyanoacetamide | Substituted 3-cyano-2-pyridones | Reaction kinetics are influenced by enzyme:substrate ratio and temperature. nih.gov |
| Hog Pancreas | 1,3-Diketones, Cyanoacetamide | Substituted 3-cyano-2-pyridones | Demonstrates the applicability of different lipases for the cyclization. nih.gov |
| Candida rugosa | 3-Alkyl-2,4-pentanedione, N-Alkyl cyanoacetamide | Substituted 3-cyano-2-pyridones | Bulkier substituents can lower the initial reaction rate and yield. researchgate.net |
| Candida rugosa | Unsymmetrical 1,3-Diketones, Cyanoacetamide | Single isomer of 3-cyano-2-pyridone | The bulkier alkyl group is directed to the 4-position of the pyridone ring. researchgate.netoup.com |
Functionalization of the Aromatic and Pyridine Rings
Further derivatization of a molecule like this compound can be achieved through enzymatic functionalization of either the nitrophenyl group or the pyridine ring.
Reduction of the Nitro Group: The nitro group on the phenyl ring is a prime target for biocatalytic reduction. A class of enzymes known as nitroreductases, found in a variety of bacteria, are capable of reducing nitroaromatic compounds. nih.govoup.com These flavoenzymes typically utilize NAD(P)H as a cofactor to catalyze the reduction of the nitro group to a nitroso, hydroxylamine (B1172632), or fully reduced amino group. oup.com This transformation is significant as it introduces a new functional group, an amine, which can be a precursor for a wide range of further chemical modifications. The reduction of a nitro group to a hydroxylamine is often an intermediate step, but under certain conditions, the hydroxylamine can be the final product. oup.com
Hydroxylation of the Pyridine Ring: The pyridine ring itself can be a substrate for enzymatic hydroxylation. Monooxygenases and dioxygenases are enzymes capable of introducing hydroxyl groups onto aromatic rings. nih.govnih.gov For example, soil bacteria such as Pseudomonas putida contain dioxygenase enzymes that can hydroxylate substituted pyridines. nih.gov Specifically, 4-alkylpyridines have been shown to be hydroxylated to the corresponding 4-substituted 3-hydroxypyridines. nih.gov Flavin-dependent monooxygenases have also been identified that catalyze the hydroxylation of pyridine-containing substrates. researchgate.net Such enzymatic hydroxylation offers a route to polyhydroxylated pyridine derivatives, which may exhibit altered biological activities or provide sites for further derivatization.
Table 2: Potential Biocatalytic Functionalizations for a 2-Hydroxy-4-(nitrophenyl)pyridine Scaffold
| Enzyme Class | Transformation | Substrate Analogue | Potential Product |
|---|---|---|---|
| Nitroreductase | Reduction of nitro group | Nitroaromatic compounds | 2-Hydroxy-4-(3-aminophenyl)pyridine or 2-Hydroxy-4-(3-hydroxylaminophenyl)pyridine |
| Monooxygenase/Dioxygenase | Hydroxylation of pyridine ring | 4-Alkylpyridines | 2,3-Dihydroxy-4-(3-nitrophenyl)pyridine |
Reaction Mechanisms and Chemical Transformations of 2 Hydroxy 4 3 Nitrophenyl Pyridine
Tautomerism and Protropic Equilibria of 2-Hydroxypyridines, Specifically 2-Hydroxy-4-(3-nitrophenyl)pyridine
2-Hydroxypyridines, including this compound, exist in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. nih.govchemtube3d.com This equilibrium is a dynamic process involving the transfer of a proton between the oxygen and nitrogen atoms. nih.gov The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents on the ring and the polarity of the solvent. nih.gov
The enol form, this compound, possesses a hydroxyl group directly attached to the aromatic pyridine (B92270) ring. In contrast, the keto form, 4-(3-nitrophenyl)pyridin-2(1H)-one, features a carbonyl group and an N-H bond within the ring. While the enol form has aromatic character, the pyridone tautomer is also considered aromatic due to the delocalization of the nitrogen lone pair electrons. chemtube3d.com
The equilibrium between these two forms is significantly influenced by the solvent. In the gas phase, the enol form of 2-hydroxypyridine (B17775) is generally more stable by a small margin. nih.gov However, in polar solvents, the more polar pyridone form is favored due to better solvation. nih.gov For instance, in water, the equilibrium constant for 2-hydroxypyridine heavily favors the pyridone form. nih.gov This shift is attributed to the larger dipole moment of the pyridone tautomer, leading to stronger interactions with polar solvent molecules.
The tautomeric distribution of 2-hydroxypyridines can be experimentally determined using various spectroscopic techniques. Infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for distinguishing between the enol and keto tautomers. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can differentiate between the two forms by identifying characteristic vibrational frequencies. The enol form exhibits a characteristic O-H stretching band, while the keto form shows a prominent C=O stretching band. Studies on 2-hydroxypyridine and its derivatives have confirmed the existence of both tautomers in various phases through the analysis of their IR spectra. nih.gov
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide insights into the predominant tautomeric form in solution. For example, in a study of 2-hydroxy-5-nitropyridine, the NMR chemical shifts in DMSO-d₆ were compared to those of fixed N-methyl and O-methyl derivatives, which represent the keto and enol forms, respectively. The results indicated that the keto tautomer is the major species in this polar solvent.
Computational chemistry provides a powerful means to investigate the thermodynamics and kinetics of the tautomerization process in 2-hydroxypyridines. Methods such as Density Functional Theory (DFT) and ab initio calculations have been employed to determine the relative stabilities of the tautomers and the energy barriers for their interconversion. nih.gov
Theoretical studies on the parent 2-hydroxypyridine molecule have shown that the relative energy of the two tautomers is small, and the preferred form can depend on the level of theory and basis set used. nih.gov For instance, some DFT functionals may favor the pyridone form, while higher-level methods like coupled-cluster with singles and doubles (CCSD) predict the hydroxypyridine form to be slightly more stable in the gas phase. nih.gov
The energy barrier for the intramolecular 1,3-proton transfer in the gas phase is calculated to be relatively high. nih.gov However, this barrier can be significantly lowered in the presence of solvent molecules, particularly water, which can act as a catalyst for the proton transfer through a shuttle mechanism. hmdb.ca This is consistent with the experimental observation that the equilibrium is established more rapidly in protic solvents.
Table 1: Calculated Relative Energies and Activation Barriers for 2-Hydroxypyridine Tautomerization
| Method/Basis Set | Relative Energy (kJ/mol) (Pyridone vs. Hydroxy) | Gas-Phase Activation Barrier (kJ/mol) |
| M062X/6-311++G | -5 to -9 (Hydroxy favored) | ~137 |
| B3LYP/6-311++G | 1 to 3 (Pyridone favored) | - |
| CCSD/6-311++G** | -5 to -9 (Hydroxy favored) | ~154 |
Note: Data is for the parent 2-hydroxypyridine and serves as a model. The presence of the 4-(3-nitrophenyl) substituent would influence these values.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring System of this compound
The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being governed by the electronic effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles than benzene. Electrophilic attack, when it occurs, generally proceeds at the 3- and 5-positions. The hydroxyl group at the 2-position is an activating, ortho-, para-directing group, which would favor substitution at the 3- and 5-positions. Conversely, the 4-(3-nitrophenyl) group is a deactivating, meta-directing group. The nitro group on the phenyl ring further enhances its electron-withdrawing nature. Therefore, electrophilic substitution on the pyridine ring of this compound is expected to be difficult and would likely occur at the 3- or 5-position, influenced by the strong directing effect of the hydroxyl group.
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. In this compound, the 4-position is already substituted. The 2-position, bearing the hydroxyl group, and the 6-position are the most likely sites for nucleophilic attack. The hydroxyl group can be a leaving group, especially if protonated or converted into a better leaving group. The presence of the electron-withdrawing 4-(3-nitrophenyl) substituent further activates the ring for nucleophilic aromatic substitution.
Reactivity of the Hydroxyl Group
The hydroxyl group at the 2-position of this compound is a key site for chemical transformations. Its reactivity is characteristic of both phenols and the enolic form of a cyclic amide.
Alkylation: The hydroxyl group can be alkylated to form the corresponding ether. This reaction typically proceeds via nucleophilic attack of the deprotonated hydroxyl group (phenoxide) on an alkyl halide or other alkylating agent. The choice of base and reaction conditions is crucial to control O-alkylation versus potential N-alkylation of the pyridone tautomer.
Acylation: Acylation of the hydroxyl group to form an ester is a common transformation. This can be achieved using acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine (B128534). For example, acetylation can be carried out using acetic anhydride (B1165640) in pyridine.
Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether. This is typically accomplished by reacting the compound with a silyl halide (e.g., trimethylsilyl (B98337) chloride) or a silyl triflate in the presence of a non-nucleophilic base, such as triethylamine or imidazole.
The oxidation of hydroxypyridines can lead to various products depending on the oxidant and reaction conditions. While the pyridine ring itself is relatively resistant to oxidation, the hydroxyl group can be a site of oxidative transformation.
For some hydroxypyridine derivatives, oxidation can lead to the formation of N-oxides or further hydroxylated products. For instance, the oxidation of certain pyridin-4(1H)-one derivatives with manganese (IV) oxide can convert a hydroxymethyl substituent to an aldehyde. nih.gov In the case of 2-hydroxypyridine, direct oxidation can be challenging, but processes involving the corresponding N-oxide are known. For example, pyridine-1-oxide can be converted to 2-hydroxypyridine-1-oxide through a reaction with acetic anhydride followed by oxidation with hydrogen peroxide. google.com The direct C-H hydroxylation of pyridines is difficult due to the high oxidation potential of the ring, but photochemical methods involving pyridine N-oxides have been developed to introduce a hydroxyl group at the 3-position. nih.gov
Transformations of the 3-Nitrophenyl Moiety
The 3-nitrophenyl group attached to the pyridine ring offers a versatile handle for a range of chemical modifications, primarily centered around the reduction of the nitro group.
Selective Reduction of the Nitro Group to Amino and Other Nitrogen Functionalities
The selective reduction of the nitro group to an amino group is a fundamental transformation, opening up avenues for the synthesis of a wide array of derivatives. This reduction can be accomplished using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. sci-hub.stwikipedia.org Other common reducing agents include metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.orggoogle.com The choice of reducing agent is crucial to ensure the chemoselective reduction of the nitro group without affecting the pyridine ring or other functional groups that may be present. researchgate.netresearchgate.net
The resulting amino group can be further transformed into other nitrogen-containing functionalities. For example, diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) can convert the amino group into a diazonium salt. This intermediate is highly reactive and can be subsequently converted to various other groups, including azido (B1232118) (N₃), cyano (CN), and hydroxyl (OH) groups, or used in coupling reactions.
Partial reduction of the nitro group can also be achieved under controlled conditions to yield other nitrogen functionalities. For instance, reduction with specific reagents can lead to the formation of hydroxylamines or azo compounds. wikipedia.orgmdpi.com
Further Electrophilic or Nucleophilic Substitution on the Phenyl Ring
The 3-nitrophenyl ring itself can undergo further substitution reactions, although the presence of the deactivating nitro group generally makes electrophilic aromatic substitution challenging. Such reactions would require harsh conditions and would be directed to the meta-positions relative to the nitro group (positions 2, 4, and 6 of the phenyl ring). quora.comquimicaorganica.orgrsc.orgquora.com
Conversely, the electron-withdrawing nature of the nitro group activates the phenyl ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. nih.govresearchgate.netstackexchange.comquimicaorganica.org However, in the case of this compound, the point of attachment to the pyridine ring is at the 1-position of the phenyl ring, meaning the nitro group is at the 3-position. This positioning does not provide the typical ortho/para activation for nucleophilic attack on the phenyl ring. Therefore, direct nucleophilic substitution on the phenyl ring is generally not a favored reaction pathway.
Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound
The presence of multiple reactive sites in this compound necessitates careful consideration of selectivity in its chemical transformations.
Photochemical Reactivity and Excited State Dynamics
The photochemical behavior of this compound is an area of interest due to the presence of both a pyridine derivative and a nitroaromatic group, both of which can exhibit interesting photochemistry. The pyridine ring system can undergo various photochemical reactions, and the nitro group can participate in photoreduction processes. The excited-state dynamics, including the lifetimes of singlet and triplet excited states and the quantum yields of different photochemical processes, would be influenced by the electronic coupling between the pyridine and nitrophenyl moieties. The study of its photochemistry could reveal pathways for novel transformations and provide insights into the electronic structure and energy transfer processes within the molecule.
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 2-Hydroxy-4-(3-nitrophenyl)pyridine, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be employed for unambiguous assignment of all proton and carbon resonances and to probe through-bond and through-space connectivities. The compound exists in a tautomeric equilibrium between the hydroxy form (this compound) and the pyridone form (4-(3-nitrophenyl)pyridin-2(1H)-one), which significantly influences the observed chemical shifts and must be considered in the spectral analysis. hmdb.ca The pyridone tautomer is generally favored in various solvents. nih.gov
Multi-dimensional NMR experiments are indispensable for deciphering the complex spin systems present in this compound.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.eduyoutube.com For the title compound, COSY would show correlations between adjacent protons on both the pyridine (B92270) and the nitrophenyl rings. For instance, on the pyridine ring, H5 would show a correlation to H6, and H3 would show a weaker coupling to H5. On the nitrophenyl ring, H2' would correlate with H4', H4' with H5' and H6', and H6' back to H5'. This allows for the sequential assignment of protons within each aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduepfl.ch It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. Each protonated carbon atom in the molecule would give rise to a cross-peak in the HSQC spectrum, directly linking the ¹H and ¹³C chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduepfl.ch This is crucial for connecting the different fragments of the molecule and for assigning quaternary (non-protonated) carbons. Key expected HMBC correlations would include:
Correlations from the pyridine protons (H3, H5, H6) to the carbon atoms of the nitrophenyl ring, and vice-versa, which would confirm the C4-C1' linkage.
Correlations from the pyridine protons to the quaternary carbons within the pyridine ring (C2 and C4).
Correlations from the nitrophenyl protons to the quaternary carbons within the nitrophenyl ring (C1' and C3').
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of their bonding sequence. princeton.edu NOESY is particularly useful for determining the preferred conformation and stereochemistry. For this compound, NOESY could reveal spatial proximity between:
The H5 proton of the pyridine ring and the H2' proton of the nitrophenyl ring, providing information about the rotational orientation around the C4-C1' bond.
The H3 proton of the pyridine ring and the H2' proton of the nitrophenyl ring, which would also constrain the dihedral angle between the two rings.
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for the major pyridone tautomer of this compound, based on data from 2-hydroxypyridine (B17775) chemicalbook.com and 3-nitroaniline. chemicalbook.comspectrabase.com The substitution of the nitrophenyl group at the C4 position of the 2-pyridone ring is expected to influence the chemical shifts of the pyridine protons and carbons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Pyridone form)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Expected COSY Correlations | Expected NOESY Correlations |
|---|---|---|---|---|---|
| H3 | ~6.5 | d | J = 1.5 | H5 | H2', H4' |
| H5 | ~6.8 | dd | J = 7.0, 1.5 | H3, H6 | H6, H2', H4' |
| H6 | ~7.6 | d | J = 7.0 | H5 | H5 |
| H2' | ~8.1 | t | J = 2.0 | H4', H6' | H3, H5 |
| H4' | ~7.9 | ddd | J = 8.0, 2.0, 1.0 | H2', H5', H6' | H3, H5 |
| H5' | ~7.6 | t | J = 8.0 | H4', H6' | H6' |
| H6' | ~8.2 | ddd | J = 8.0, 2.0, 1.0 | H2', H4', H5' | H5' |
Table 2: Predicted ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Pyridone form)
| Carbon | Predicted Chemical Shift (ppm) | Expected HSQC Correlation | Key Expected HMBC Correlations |
|---|---|---|---|
| C2 | ~165 | None (Quaternary) | H3, H6, NH |
| C3 | ~107 | H3 | H5, NH |
| C4 | ~145 | None (Quaternary) | H3, H5, H2', H6' |
| C5 | ~118 | H5 | H3, H6 |
| C6 | ~140 | H6 | H5, NH |
| C1' | ~138 | None (Quaternary) | H2', H6', H5 |
| C2' | ~123 | H2' | H4', H6' |
| C3' | ~148 | None (Quaternary) | H2', H4' |
| C4' | ~125 | H4' | H2', H6' |
| C5' | ~130 | H5' | H4', H6' |
While solution NMR provides data on the averaged state of a molecule, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. nih.gov This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For this compound, intermolecular interactions such as hydrogen bonding (N-H···O=C) and π-π stacking are expected to be significant in the solid state.
Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can provide high-resolution spectra of solid samples. acs.orgresearchgate.net ¹³C and ¹⁵N CP/MAS experiments would be particularly informative. Differences in the chemical shifts between different polymorphic forms would reflect variations in molecular conformation, packing, and intermolecular interactions. nih.gov For instance, the ¹⁵N chemical shift of the pyridone nitrogen would be sensitive to the strength and geometry of the intermolecular hydrogen bond. Similarly, the chemical shifts of the carbon atoms in the aromatic rings would be affected by the π-π stacking arrangements. By comparing the ssNMR data with data from X-ray diffraction, a complete picture of the solid-state structure can be developed. researchgate.net
Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure Probing
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint of the compound, allowing for the identification of functional groups and the study of molecular structure.
FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The spectrum provides a wealth of information about the functional groups present. niscpr.res.in For this compound, key characteristic absorption bands are expected. In the solid state, the pyridone tautomer is likely to be dominant, which would be reflected in the FTIR spectrum.
Table 3: Predicted Characteristic FTIR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3100-3000 | Medium-Weak | Aromatic C-H stretching |
| ~3000-2800 | Broad, Strong | N-H stretching (hydrogen-bonded in pyridone dimer) |
| ~1660 | Strong | C=O stretching (amide I band of pyridone) |
| ~1600, ~1580, ~1470 | Medium-Strong | C=C and C=N ring stretching (pyridine and phenyl) |
| ~1530 | Strong | Asymmetric NO₂ stretching |
| ~1350 | Strong | Symmetric NO₂ stretching |
| ~1250 | Medium | C-N stretching |
| ~880, ~800 | Strong | C-H out-of-plane bending |
The broad N-H stretching band is indicative of strong intermolecular hydrogen bonding, a characteristic feature of 2-pyridones in the solid state. nih.gov The positions of the NO₂ stretching bands are characteristic of nitroaromatic compounds. researchgate.net
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. elsevierpure.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring stretching modes and the symmetric NO₂ stretching vibration. The C=O stretch, while strong in the IR, would likely be weaker in the Raman spectrum. Conversely, the C=C stretching vibrations of the aromatic rings are expected to be prominent in the Raman spectrum. Analysis of both FTIR and Raman spectra provides a more complete vibrational assignment. niscpr.res.inelsevierpure.com
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₈N₂O₃), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 216. The fragmentation pattern would be influenced by the presence of both the 2-hydroxypyridine and the 3-nitrophenyl moieties. Key fragmentation pathways would likely involve:
Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (•NO₂, 46 Da), leading to a fragment at m/z 170. youtube.com
Loss of NO and CO: Subsequent fragmentation could involve the loss of a nitroso group (•NO, 30 Da) or carbon monoxide (CO, 28 Da) from the pyridone ring. massbank.euresearchgate.net
Cleavage of the C-N bond: Fragmentation could also occur at the bond connecting the two rings.
Formation of characteristic pyridine and phenyl fragments.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 216 | [C₁₁H₈N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 186 | [C₁₁H₈N₂O₂]⁺˙ | M⁺˙ - NO |
| 170 | [C₁₁H₈N₂O]⁺˙ | M⁺˙ - NO₂ |
| 142 | [C₁₀H₈N₂]⁺˙ | [M - NO₂ - CO]⁺˙ |
| 115 | [C₈H₇N]⁺˙ | Further fragmentation |
| 95 | [C₅H₅NO]⁺˙ | 2-hydroxypyridine fragment |
Analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), can provide strong evidence for the proposed structure of the molecule. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (molecular formula: C₁₁H₈N₂O₃), HRMS can differentiate its mass from other compounds with the same nominal mass but different elemental compositions.
The analysis would involve ionizing the molecule, typically using a soft ionization technique like Electrospray Ionization (ESI), and measuring the mass-to-charge ratio (m/z) of the resulting ion to a high degree of accuracy (typically within 5 ppm). The expected exact mass for the protonated molecule [M+H]⁺ would be compared against the observed value to confirm the elemental formula.
Table 1: Hypothetical HRMS Data for this compound (Note: This table is illustrative and not based on published experimental data for this specific compound.)
| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Difference (ppm) |
|---|---|---|---|---|
| C₁₁H₈N₂O₃ | [M+H]⁺ | 217.0608 | N/A | N/A |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies
Tandem Mass Spectrometry (MS/MS) provides critical information about a molecule's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a structural fingerprint.
In an MS/MS experiment, the protonated molecular ion of this compound (m/z 217.06) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragments would reveal the connectivity of the molecule. Based on its structure, the primary fragmentation pathways would likely involve:
Loss of the nitro group (NO₂): A characteristic neutral loss of 46 Da.
Cleavage of the C-C bond between the pyridine and phenyl rings.
Loss of small molecules like CO or HCN from the pyridinone ring structure.
Analyzing these fragments helps to confirm the presence and positions of the functional groups and the core structure.
Table 2: Predicted Major Fragmentation Patterns for this compound in MS/MS (Note: This table represents predicted fragmentation based on chemical principles, not published experimental data.)
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z |
|---|---|---|---|
| 217.06 | [M+H - NO₂]⁺ | 46.0055 | 171.0553 |
| 217.06 | [M+H - H₂O]⁺ | 18.0106 | 199.0502 |
Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Conjugation
UV-Visible Absorption Spectroscopy for Electronic Properties
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, providing insights into the electronic structure of a molecule. The absorption of light corresponds to the promotion of electrons from lower energy orbitals (like π or n) to higher energy anti-bonding orbitals (π*).
For this compound, the spectrum is expected to show characteristic absorption bands arising from π → π* transitions within the conjugated system formed by the nitrophenyl and hydroxypyridine rings. The presence of the nitro group (a strong electron-withdrawing group) and the hydroxypyridine moiety influences the energy of these transitions. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the solvent used. The presence of both aromatic rings and the nitro chromophore would likely result in complex absorption bands in the UV or near-visible range.
Fluorescence and Phosphorescence Spectroscopy for Luminescence Characteristics (if applicable)
Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. This property, known as luminescence, is highly dependent on the molecular structure and its environment.
While many conjugated aromatic systems are fluorescent, studies on related compounds suggest that this may not be the case for this compound. Research has indicated that 4-hydroxypyridine (B47283) itself is generally non-fluorescent at various pH levels. nih.gov The presence of the nitro group, a well-known fluorescence quencher, further decreases the likelihood of significant emission. Therefore, it is predicted that this compound would exhibit very weak or no fluorescence. Phosphorescence, which is emission from a triplet excited state, would be even less likely under standard conditions.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
Determination of Molecular Conformation and Bond Connectivity within the Crystal Lattice
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide definitive proof of its structure.
The analysis would yield precise data on:
Bond lengths and angles, confirming the covalent connectivity.
Molecular conformation, including the dihedral angle between the planes of the pyridine and phenyl rings. This angle is a critical parameter describing the degree of twist between the two aromatic systems.
Intermolecular interactions, such as hydrogen bonding (e.g., involving the hydroxyl group and the nitro group or pyridine nitrogen of an adjacent molecule) and π-π stacking interactions between the aromatic rings. These interactions dictate how the molecules pack together to form the crystal lattice.
Table 3: Hypothetical Crystallographic Data Parameters for this compound (Note: This table is a representative example of crystallographic data and is not based on published experimental results.)
| Parameter | Expected Value/Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å) | a, b, c |
| Unit Cell Angles (°) | α, β, γ |
| Dihedral Angle (Phenyl-Pyridine) | Value in degrees (°) |
Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks
The solid-state architecture of crystalline materials is dictated by a delicate balance of intermolecular forces. For this compound, the interplay between its hydroxyl, pyridine, and nitrophenyl functional groups creates a complex and fascinating network of non-covalent interactions.
Detailed crystallographic studies, often complemented by theoretical calculations such as Hirshfeld surface analysis, are employed to deconstruct these interactions. While specific crystal structure data for this compound is not publicly available, analysis of closely related analogues provides significant insight into the expected interactions. For instance, studies on other substituted hydroxypyridines and nitrophenyl compounds reveal the dominant role of hydrogen bonding.
The primary interactions governing the crystal packing are expected to be:
O-H···N Hydrogen Bonds: A strong hydrogen bond is anticipated between the hydroxyl group (donor) and the nitrogen atom of a neighboring pyridine ring (acceptor). This is a classic and robust interaction in pyridine chemistry. nih.gov
O-H···O Hydrogen Bonds: The hydroxyl group can also form strong hydrogen bonds with the oxygen atoms of the nitro group on an adjacent molecule. nih.gov Computational studies on related structures show that the electrostatic component of these interactions is particularly significant. nih.gov
C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic C-H donors from both the pyridine and phenyl rings and the oxygen acceptors of the nitro and hydroxyl groups, are crucial for linking primary structural motifs into a stable three-dimensional architecture. nih.gov
Hirshfeld surface analysis and energy framework calculations on analogous compounds allow for the visualization and quantification of these interactions. The analysis often reveals that dispersion forces play a significant role in the weaker contacts, while electrostatic forces dominate the stronger hydrogen bonds. nih.gov
Table 1: Predicted Intermolecular Interactions and Their Energetic Contributions in the Crystal Lattice of this compound (Based on Analogous Structures)
| Interaction Type | Donor | Acceptor | Typical Energy Contribution | Primary Force Component |
| Strong Hydrogen Bond | Hydroxyl (-OH) | Pyridine Nitrogen (N) | High | Electrostatic |
| Strong Hydrogen Bond | Hydroxyl (-OH) | Nitro Oxygen (-NO₂) | High | Electrostatic |
| Weak Hydrogen Bond | Phenyl/Pyridine C-H | Nitro/Hydroxyl Oxygen (O) | Low to Medium | Dispersion/Electrostatic |
| π-π Stacking | Pyridine Ring | Phenyl Ring | Medium | Dispersion |
Co-crystallization and Polymorphism Studies of this compound
The ability of this compound to form multiple, stable intermolecular interactions makes it a prime candidate for polymorphism and co-crystallization studies.
Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physicochemical properties. The conformational flexibility of the bond between the pyridine and nitrophenyl rings, combined with the multiple hydrogen bonding possibilities, suggests that this compound could exhibit polymorphism under different crystallization conditions (e.g., solvent, temperature, pressure).
Co-crystallization is a technique used to design new crystalline solids by combining the target molecule with a selected "co-former" in a stoichiometric ratio. nih.gov The functional groups in this compound make it an excellent candidate for forming co-crystals.
The hydroxyl group can act as a hydrogen bond donor.
The pyridine nitrogen is a strong hydrogen bond acceptor.
The nitro group provides two additional hydrogen bond acceptor sites.
Potential co-formers could include molecules with complementary functional groups, such as carboxylic acids (to interact with the pyridine nitrogen) or other hydrogen bond donors (to interact with the nitro group). Studies on related nitro-substituted pyridines have shown successful co-crystallization with various molecules, including crown ethers, driven by N-H···O and C-H···O interactions. rsc.org The goal of such studies is often to modify properties like solubility or stability by engineering specific intermolecular interactions within the crystal lattice. nih.gov
Chiroptical Methods (e.g., Circular Dichroism) for Chiral Derivatives of this compound
While this compound itself is an achiral molecule, it can be used as a chromophoric reporter in the study of chiral systems. If a chiral center is introduced into the molecule, or if it is used to derivatize a chiral substrate, chiroptical methods like Circular Dichroism (CD) spectroscopy become powerful tools for stereochemical analysis.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms.
For a chiral derivative of this compound, the electronic transitions associated with the pyridine and nitrophenyl chromophores would give rise to characteristic CD signals (Cotton effects). Theoretical computations can be used to predict the CD spectrum for a given stereoisomer. rsc.org By comparing the experimental spectrum with the calculated one, the absolute configuration of the chiral derivative can be determined. A study on 5α-cholest-2-eno[3,2-b]pyridine, for example, successfully correlated the experimental CD spectrum with computational analysis to understand the optical activity of the pyridine chromophore within a complex chiral framework. rsc.org
Advanced Hyphenated Analytical Techniques for Complex Mixture Analysis
In many practical applications, such as reaction monitoring, metabolic studies, or impurity profiling, this compound may exist within a complex mixture. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing such samples. ajpaonline.comnih.gov
These techniques offer a combination of high separation efficiency and information-rich detection, allowing for the identification and quantification of individual components in a mixture. iipseries.org
Table 2: Application of Hyphenated Techniques for the Analysis of this compound
| Hyphenated Technique | Separation Principle | Detection Principle | Application for this compound |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Differential partitioning between a stationary and a mobile phase. | Measures the mass-to-charge ratio of ionized molecules. | Ideal for separating the target compound from starting materials, byproducts, and impurities, while providing molecular weight confirmation and fragmentation data for structural clues. researchgate.net |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Partitioning between a stationary phase and a carrier gas based on volatility and polarity. | Measures the mass-to-charge ratio of fragmented ions. | Suitable for volatile derivatives of the compound; provides a reproducible fragmentation pattern that can be used for library matching and identification. nih.gov |
| LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) | Liquid chromatography separation. | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Allows for the unambiguous structure elucidation of the compound and its related impurities directly after separation, without the need for offline fraction collection. iipseries.org |
| LC-FTIR (Liquid Chromatography-Fourier Transform Infrared) | Liquid chromatography separation. | Measures the absorption of infrared radiation to identify functional groups. | Useful for identifying the presence of key functional groups (e.g., -OH, -NO₂, aromatic rings) in the separated components, confirming the class of compounds present. nih.gov |
Triple hyphenated systems, such as LC-MS-MS or LC-NMR-MS, provide even greater analytical power by combining multiple detection methods for comprehensive characterization from a single analysis. ajpaonline.com These advanced techniques are essential for tackling the challenges posed by the analysis of complex chemical mixtures containing this compound.
Computational Chemistry and Theoretical Studies of 2 Hydroxy 4 3 Nitrophenyl Pyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
No quantum chemical calculations have been reported for 2-Hydroxy-4-(3-nitrophenyl)pyridine.
Density Functional Theory (DFT) for Ground State Properties and Energetics
There are no published Density Functional Theory (DFT) studies on the ground state properties and energetics of this compound. Such a study would typically involve optimizing the molecular geometry to find the lowest energy conformation and calculating properties such as total energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Ab Initio Methods for High-Accuracy Electronic Structure Calculations
No high-accuracy ab initio electronic structure calculations have been performed for this compound. These methods, while computationally more intensive than DFT, could provide benchmark data on the electronic structure and properties of the molecule.
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
There is no literature available on the molecular dynamics simulations of this compound.
Analysis of Conformational Flexibility and Rotational Barriers
An analysis of the conformational flexibility and the rotational barriers around the single bond connecting the pyridine (B92270) and nitrophenyl rings has not been conducted. This would be crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules.
Solvation Effects and Solvent-Molecule Interactions Modeling
The influence of different solvents on the structure and properties of this compound has not been investigated through computational modeling. Understanding solvation effects is important for predicting its behavior in solution.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Without computational studies, there are no predicted spectroscopic parameters (such as IR, Raman, UV-Vis, or NMR spectra) to compare with potential experimental data. Such comparisons are vital for validating the computational methods and providing a more detailed interpretation of experimental spectra.
Computational Elucidation of Reaction Mechanisms and Transition State Analysis for Transformations Involving this compound
While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for a robust prediction of its reactivity. Transformations involving this molecule, such as nucleophilic or electrophilic substitution, oxidation, or reduction, can be modeled to understand the underlying energetic and structural changes.
A key aspect of these computational investigations is the elucidation of the reaction pathway, which connects reactants to products via a transition state. The transition state is a critical, high-energy configuration that determines the kinetic feasibility of a reaction. By employing methods like Density Functional Theory (DFT), computational chemists can locate and characterize the geometry and energy of these fleeting structures.
For instance, in a hypothetical hydroxylation reaction, computational analysis would involve mapping the potential energy surface as the hydroxylating agent approaches the pyridine ring. The transition state for this process would reveal the bond-breaking and bond-forming events, providing a detailed picture of the reaction's progress. The calculated activation energy, which is the energy difference between the reactants and the transition state, is a crucial parameter for predicting the reaction rate.
In the context of the nitro group, computational studies can be particularly insightful for understanding its reduction to an amino group. This transformation is fundamental in the synthesis of many pharmaceutical compounds. Theoretical modeling can map out the multi-step reaction mechanism, identifying intermediates and transition states for each step of the reduction process. This allows for a comparison of different reducing agents and reaction conditions to determine the most efficient synthetic route.
A related study on nitrophenyldihydropyridines has shown that intramolecular electron transfer can occur upon photoexcitation, leading to the formation of a charge-separated species. nih.gov This process can initiate rearomatization of the dihydropyridine (B1217469) ring. nih.gov Although this compound is not a dihydropyridine, this highlights the potential for photo-induced intramolecular processes, which can be computationally modeled to understand the excited-state reactivity.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. nih.gov These models are built by finding a statistically significant correlation between a set of molecular descriptors and a specific property. nih.gov For this compound, QSPR can be employed to predict a range of non-biological attributes, which are crucial for its handling, processing, and application in various chemical contexts.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For this compound, these descriptors can be calculated using computational chemistry software.
Examples of Non-Biological Attributes Predictable by QSPR:
| Property Category | Specific Attribute | Importance |
| Physical Properties | Boiling Point | Essential for purification and processing. |
| Melting Point | Characterization and purity assessment. | |
| Solubility | Crucial for solvent selection in synthesis and formulation. | |
| Vapor Pressure | Important for understanding volatility and environmental fate. | |
| Thermodynamic Properties | Enthalpy of Formation | Defines the energetic stability of the molecule. |
| Gibbs Free Energy of Formation | Determines the spontaneity of its formation. | |
| Heat Capacity | Important for thermal management in chemical processes. | |
| Electronic Properties | Dipole Moment | Influences intermolecular interactions and solubility. |
| Polarizability | Describes the molecule's response to an electric field. |
To develop a QSPR model, a dataset of compounds with known experimental values for the property of interest is required. While a specific QSPR model for this compound may not exist, it can be included in a broader dataset of pyridine derivatives to develop a predictive model for a particular property. The statistical robustness of the resulting model is evaluated through various validation techniques to ensure its predictive power for new, untested compounds. nih.gov
Supramolecular Interactions Modeling (e.g., Host-Guest Chemistry, Self-Assembly)
The non-covalent interactions that this compound can engage in are pivotal for its behavior in the solid state and in solution. Computational modeling of these supramolecular interactions provides insights into crystal packing, self-assembly, and potential host-guest chemistry.
The presence of a hydroxyl group, a pyridine nitrogen, and a nitro group makes this compound a versatile building block for supramolecular assemblies. These functional groups can act as hydrogen bond donors and acceptors, leading to the formation of well-defined structures. Computational methods can be used to explore the potential hydrogen bonding patterns and to calculate the strength of these interactions.
In the context of crystal engineering, computational predictions of crystal structures can guide experimental efforts to obtain polymorphs with desired physical properties. By analyzing the intermolecular interactions, it is possible to understand why a particular crystal packing arrangement is favored over others. Studies on related pyrimidine (B1678525) systems have demonstrated the importance of hydrogen bonding and π-π stacking interactions in directing the formation of supramolecular architectures. nih.gov
Furthermore, the aromatic rings in this compound can participate in π-π stacking interactions, which are crucial for the stability of many supramolecular structures. Computational modeling can quantify the energetic contribution of these interactions and predict the preferred stacking geometries.
In the realm of host-guest chemistry, computational docking studies can be performed to assess the ability of this compound to bind to the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. These calculations can predict the binding affinity and the geometry of the inclusion complex, which is valuable information for the design of drug delivery systems or molecular sensors.
Analysis of Intramolecular Charge Transfer, Electron Density Distributions, and Frontier Orbitals
The electronic properties of this compound are dictated by the interplay of the electron-donating hydroxyl group and the electron-withdrawing nitro group, mediated by the π-system of the pyridine and phenyl rings. Computational analysis provides a detailed picture of the electron distribution and the nature of electronic transitions within the molecule.
Intramolecular Charge Transfer (ICT):
The presence of both electron-donating and electron-withdrawing groups suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net This phenomenon involves the movement of electron density from the donor part of the molecule (the hydroxyphenyl moiety) to the acceptor part (the nitrophenyl moiety). researchgate.net Computational studies, particularly using Time-Dependent Density Functional Theory (TD-DFT), can model the excited states of the molecule and characterize the extent of charge transfer for each electronic transition. researchgate.net Enhanced ICT is often associated with interesting photophysical properties, such as large Stokes shifts in fluorescence. researchgate.netnih.gov
Electron Density Distribution:
The ground-state electron density distribution reveals the regions of the molecule that are electron-rich and electron-poor. This information is crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles. Molecular Electrostatic Potential (MESP) maps are a common way to visualize the electron density distribution, where regions of negative potential indicate electron-rich areas (prone to electrophilic attack) and regions of positive potential indicate electron-poor areas (prone to nucleophilic attack).
Frontier Molecular Orbitals (FMOs):
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy and spatial distribution of these frontier orbitals provide valuable insights into the molecule's reactivity and electronic properties.
HOMO: The HOMO is the orbital from which an electron is most easily removed. In this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenylpyridine moiety.
LUMO: The LUMO is the orbital that most readily accepts an electron. The LUMO is anticipated to be centered on the electron-deficient nitrophenyl group.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Calculated Frontier Orbital Properties for a Related Compound (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl)benzenesulfonamide nih.gov:
| Property | Value |
| εHOMO (eV) | -4.5 |
| εLUMO (eV) | -4.4 |
| Energy Gap ΔE (eV) | 0.1 |
Note: The data presented is for a structurally related molecule and serves as an illustrative example of the types of parameters obtained from frontier orbital analysis. The actual values for this compound would require a specific computational study.
The analysis of frontier molecular orbitals is a powerful tool for rationalizing and predicting the outcomes of chemical reactions and for understanding the electronic spectra of molecules like this compound. researchgate.net
Applications of 2 Hydroxy 4 3 Nitrophenyl Pyridine and Its Derivatives in Advanced Materials and Catalysis
Role as a Key Building Block in Complex Organic Synthesis
The intrinsic reactivity of its functional groups makes 2-Hydroxy-4-(3-nitrophenyl)pyridine a valuable starting material for the synthesis of more elaborate molecular structures. The pyridine (B92270) nitrogen, the hydroxyl group, and the nitro group can all be targeted for specific chemical transformations.
The this compound core is a foundational element for the construction of a variety of advanced heterocyclic systems. The presence of multiple reaction sites allows for a range of synthetic transformations. For instance, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems. Additionally, the hydroxypyridine moiety can undergo O-alkylation or O-arylation, and the pyridine ring itself can be functionalized further.
The synthesis of complex heterocyclic structures often relies on the strategic use of such multifunctional precursors. For example, the transformation of nitrophenyl-containing heterocycles is a known strategy for creating fused ring systems. The general methodologies for synthesizing pyridine-based heterocyclic compounds can be adapted for derivatives of this compound.
Table 1: Potential Synthetic Transformations for Heterocycle Synthesis
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| Nitro Group | Reduction | Amino-substituted pyridines |
| Amino Group (from nitro reduction) | Cyclization with diketones | Fused pyrazines or quinoxalines |
| Hydroxyl Group | Etherification | Alkoxy- or aryloxy-pyridines |
These transformations open the door to a wide range of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.
The structure of this compound makes it a suitable intermediate for the synthesis of polymers and materials with interesting optoelectronic properties. The hydroxyl and nitro groups can be chemically modified to introduce polymerizable functionalities or to tune the electronic properties of the resulting material.
For instance, the hydroxyl group can be converted into an acrylate (B77674) or methacrylate (B99206) group, allowing for free-radical polymerization. The nitro group can be reduced to an amine, which can then be used in polycondensation reactions to form polyamides or polyimides. The extended π-system of the molecule is a desirable feature for optoelectronic applications. The development of polymeric scaffolds from functionalized building blocks is a key area of materials science.
Optoelectronic and Photonic Materials
The combination of electron-donating and electron-withdrawing groups within the this compound structure suggests its potential for use in optoelectronic and photonic applications. These "push-pull" systems often exhibit interesting photophysical properties, such as strong absorption and emission of light.
Derivatives of this compound could function as chromophores or fluorophores in organic light-emitting diodes (OLEDs) and organic solar cells. The intramolecular charge transfer (ICT) character, arising from the electron-donating hydroxyl group and the electron-withdrawing nitrophenyl group, can lead to strong fluorescence. The emission color could potentially be tuned by modifying the substituents on the pyridine or phenyl rings.
The use of heterocyclic compounds as fluorophores is well-established, with 2-hydroxypyridine (B17775) derivatives showing promise in this area. Pyrazole-based systems with similar push-pull characteristics have been successfully employed as emitters in OLEDs.
Table 2: Predicted Photophysical Properties of Potential Derivatives
| Derivative Type | Expected Emission Color | Potential Application |
|---|---|---|
| Basic Scaffold | Green-Yellow | OLED emitter |
| With extended conjugation | Red-shifted (Orange-Red) | OLED emitter, Solar cell sensitizer |
Further research into the synthesis and characterization of such derivatives is needed to fully explore their potential in this field.
The planar nature of the pyridine and phenyl rings, combined with the potential for strong intermolecular interactions through hydrogen bonding (from the hydroxyl group) and π-π stacking, suggests that derivatives of this compound could exhibit charge transport properties. Such materials are essential components of organic field-effect transistors (OFETs) and other electronic devices.
While direct studies on the semiconducting properties of this specific compound are not widely available, related heterocyclic systems have shown promise. For instance, pyrazolo[4,3-b] pyridine derivatives have been investigated for their semiconducting and photosensor applications. The ability to form ordered thin films is crucial for efficient charge transport, and the functional groups on this compound could be exploited to control the solid-state packing of the molecules.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The 2-hydroxypyridine moiety is a well-known ligand in coordination chemistry, capable of binding to metal ions in several ways. This makes this compound a highly promising building block for the construction of coordination complexes and metal-organic frameworks (MOFs).
The molecule can exist in tautomeric equilibrium with its pyridone form. It can coordinate to a metal center as a neutral 2-hydroxypyridine ligand through the nitrogen atom, or it can be deprotonated to form a 2-pyridonate anion that can chelate to a metal through both the nitrogen and oxygen atoms. This versatility in coordination modes allows for the formation of a wide variety of structures.
The synthesis of MOFs using pyridine-based ligands is a major area of research, with applications in gas storage, separation, and catalysis. The nitrophenyl group in this compound could also play a role in the properties of the resulting MOFs, for example, by providing sites for specific interactions with guest molecules. Cobalt(II) coordination polymers with pyridine derivatives have shown interesting magnetic properties, which could also be a feature of MOFs derived from this ligand.
Table 3: Potential Coordination Modes and Resulting Structures
| Coordination Mode | Metal Ion Interaction | Potential Structure |
|---|---|---|
| Neutral Ligand | N-coordination | 1D coordination polymer |
| Deprotonated Ligand (Pyridonate) | N,O-chelation | Discrete metal complexes, 2D or 3D MOFs |
The rich coordination chemistry of the 2-hydroxypyridine scaffold suggests that this compound and its derivatives are excellent candidates for the design of new functional coordination materials.
Ligand Design for Metal Complexation and Metal-Catalyzed Reactions
The 2-hydroxypyridine framework is a cornerstone in the design of ligands for metal complexation due to its ability to exist in tautomeric forms, the lactam and lactim forms. nih.gov This characteristic is crucial for metal-ligand cooperation (MLC), a process where both the metal center and the ligand actively participate in bond activation. nih.govrsc.org This cooperative behavior is particularly significant in transition metal catalysis, especially for reactions involving hydrogen transfer. nih.gov
The coordination of 2-hydroxypyridine-based ligands to metal centers can occur through either the nitrogen or oxygen atoms, leading to a variety of coordination modes. researchgate.net For instance, ruthenium complexes with 2-hydroxypyridine ligands have demonstrated catalytic activity in the hydrogenation of carbon dioxide. researchgate.netnih.gov Similarly, palladium complexes bearing 2-hydroxypyridine motifs have been successfully employed as catalysts for the α-alkylation of ketones. nih.gov The presence of the hydroxyl group is critical, as its absence leads to a significant decrease in catalytic activity, highlighting the importance of the metal-ligand cooperativity. nih.gov
The versatility of the 2-hydroxypyridine scaffold allows for the synthesis of a wide range of metal complexes with various transition metals, including iridium, ruthenium, palladium, and cobalt. nih.govrsc.org These complexes have shown promise in diverse catalytic applications, such as the dehydrogenation of alcohols and the hydrogenation of CO2 to formate. nih.govrsc.org The ability to tune the electronic and steric properties of the ligand by introducing substituents, such as the 3-nitrophenyl group, offers a pathway to modulate the reactivity and selectivity of the resulting metal catalysts. acs.org
Table 1: Examples of Metal Complexes with Hydroxypyridine-based Ligands and their Catalytic Applications
| Metal | Ligand Type | Catalytic Application | Reference |
| Palladium | 2-Hydroxypyridine-based | α-Alkylation of ketones | nih.gov |
| Ruthenium | 2-Hydroxypyridine-based | Hydrogenation of CO2 | researchgate.netnih.gov |
| Iridium | 2-Hydroxypyridine-based | Dehydrogenation of alcohols | nih.govrsc.org |
| Cobalt | 2-Hydroxypyridine-based | Hydrogenase models | rsc.org |
Building Block for Self-Assembled Supramolecular Structures and Porous Materials
The pyridyl and nitrophenyl functionalities within this compound make it a valuable building block for the construction of self-assembled supramolecular structures and porous materials. Pyridyl-containing ligands are well-known for their ability to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers. acs.orggoogle.com These materials are of great interest due to their potential applications in gas storage, separation, and catalysis.
The self-assembly process is driven by non-covalent interactions, such as metal-ligand coordination and hydrogen bonding. The geometry of the resulting network is influenced by factors like the coordination preference of the metal ion and steric hindrance from the ligands. acs.org For example, pyridyl-substituted porphyrins have been shown to form two-dimensional porous networks on surfaces, with the pore size and architecture being dependent on the coordination geometry. acs.orgnih.gov
The presence of the nitro group can further influence the self-assembly process through dipole-dipole interactions and by altering the electronic properties of the pyridine ring. While specific studies on the self-assembly of this compound are not extensively documented in the provided search results, the principles of supramolecular chemistry suggest that its distinct functional groups would enable the formation of unique and potentially functional architectures.
Catalytic Applications in Organic Transformations
The inherent properties of the 2-hydroxypyridine moiety lend themselves to various catalytic applications in organic synthesis, both as an organocatalyst and as a ligand scaffold for transition metal catalysis.
Ligand Scaffolds for Transition Metal Catalysis
As discussed in section 6.3.1, 2-hydroxypyridine derivatives are excellent ligands for transition metals, enabling a wide range of catalytic transformations. nih.govrsc.org The ability of the ligand to cooperate with the metal center is a key feature that enhances catalytic activity. nih.gov
Palladium complexes of 2-hydroxypyridine-based ligands have been shown to be effective catalysts for cross-coupling reactions. acs.org The electronic properties of the substituents on the pyridine ring can influence the catalytic activity, with more basic ligands sometimes leading to higher reaction yields. acs.org
Ruthenium and iridium complexes of 2-hydroxypyridine ligands have been extensively studied for their catalytic roles in hydrogenation and dehydrogenation reactions. nih.govresearchgate.netnih.gov These reactions are fundamental in organic synthesis and have applications in areas such as biomass conversion and fine chemical production. The ability of the 2-hydroxypyridine ligand to facilitate proton transfer is often crucial for the catalytic cycle. rsc.org
Chemical Sensors and Probes for Environmental and Analytical Applications
The development of chemical sensors for the detection of environmentally and biologically important species is a significant area of research. The unique electronic and photophysical properties of molecules containing both electron-donating and electron-withdrawing groups can be exploited for the design of fluorescent and colorimetric sensors.
Design of Fluorescent and Colorimetric Sensors for Metal Ions and Small Molecules
Molecules with a D–π–A (donor–π–acceptor) structure often exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which can be sensitive to the surrounding environment. rsc.org This sensitivity can be harnessed to create sensors that respond to the presence of specific analytes.
While there is no direct mention of this compound as a sensor in the provided results, its structural motifs are found in various chemosensors. Pyridine-based fluorescent probes have been developed for the detection of various species, including metal ions and small molecules. frontiersin.orgmdpi.com The interaction of the analyte with the sensor molecule can lead to a change in the fluorescence intensity or a shift in the emission wavelength, providing a detectable signal. frontiersin.org For instance, some pyridine derivatives have been used as fluorescent molecular sensors for monitoring polymerization processes. nih.gov
Colorimetric sensors, which provide a response visible to the naked eye, are particularly attractive for their simplicity and low cost. nih.govmdpi.com These sensors often rely on a change in the absorption spectrum of a chromophore upon interaction with an analyte. The design of such sensors frequently involves molecules with specific binding sites for the target species. For example, dihydropyridine-based chemosensors have been developed for the colorimetric detection of heavy metal ions like Cu2+ and Fe3+. nih.gov Similarly, other organic molecules have been designed as colorimetric probes for a range of metal ions. mdpi.com
The combination of a pyridine ring (a potential metal-binding site) and a nitrophenyl group (an electron-withdrawing group that can influence the electronic properties) in this compound suggests its potential as a scaffold for the development of new colorimetric and fluorescent sensors.
Development of Chemo-responsive Materials for Detection Systems
Chemo-responsive materials are a class of smart materials that undergo a detectable change in their physical or chemical properties in response to a specific chemical stimulus. The this compound scaffold possesses features that are promising for the development of such materials, particularly for optical detection systems.
The pyridine nitrogen and the hydroxyl group can act as binding sites for metal ions or other analytes. Upon binding, the electronic properties of the molecule can be perturbed, leading to a change in its absorption or fluorescence characteristics. The nitrophenyl group, being a strong electron-withdrawing group, can further influence the electronic transitions and photophysical properties of the molecule. For instance, intramolecular charge transfer (ICT) is a common mechanism in fluorescent chemosensors. In a molecule like this compound, an ICT process could be established between the electron-donating hydroxypyridine moiety and the electron-accepting nitrophenyl ring. The binding of an analyte could modulate this ICT process, resulting in a measurable change in the fluorescence signal.
Furthermore, derivatives of 4-(nitrophenyl)pyridine have been investigated for their emission properties. Some multi-substituted aminonicotinonitriles containing a nitrophenyl group have shown aggregation-induced emission (AIE), a phenomenon where the material is non-emissive in solution but becomes highly fluorescent in the aggregated state. nih.gov This property is highly advantageous for developing sensitive detection systems with low background noise. While not directly studying this compound, this research highlights the potential of the nitrophenyl-pyridine core in creating novel fluorescent materials.
The development of chemo-responsive materials often involves the incorporation of such sensing moieties into a larger system, such as a polymer or a nanoparticle, to enhance stability, processability, and signal amplification.
Polymer Chemistry and Polymer-Supported Reagents/Catalysts
The functional groups present in this compound, namely the hydroxyl group and the reactive positions on the pyridine ring, make it a candidate for use in polymer chemistry, both as a monomer for the synthesis of functional polymers and as a ligand for the preparation of polymer-supported catalysts.
Functional Monomers: The hydroxyl group of this compound could be used as a site for polymerization. For example, it could be converted into a polymerizable group like an acrylate or a methacrylate, which can then undergo free-radical polymerization to yield a polymer with pendant 4-(3-nitrophenyl)pyridyl groups. Alternatively, it could be used in condensation polymerization reactions. The resulting polymers would possess the electronic and coordination properties of the parent molecule, potentially leading to materials with interesting optical, electronic, or catalytic characteristics.
Polymer-Supported Reagents and Catalysts: A significant area of research in catalysis is the immobilization of homogeneous catalysts onto solid supports, particularly polymers, to facilitate catalyst separation and recycling. Pyridine and its derivatives are widely used as ligands in transition metal catalysis.
The this compound molecule could be attached to a pre-formed polymer backbone. For example, a polymer with reactive side chains (e.g., chloromethyl groups) could be functionalized by reaction with the hydroxyl group of the pyridine derivative. The resulting polymer-supported ligand could then be used to chelate metal ions, creating a heterogeneous catalyst. General studies have demonstrated the successful immobilization of pyridine derivatives on polymer supports for applications in palladium-catalyzed C-H activation reactions. acs.orghku.hk These polymer-supported catalysts often exhibit good yields and can be recovered and reused.
The catalytic activity of such supported systems would be influenced by the nature of the polymer support, the linker used for attachment, and the electronic properties of the pyridine ligand itself. The presence of the nitro group in this compound would make the pyridine nitrogen less basic compared to an unsubstituted pyridine, which would in turn affect the catalytic activity of the coordinated metal center.
While specific examples utilizing this compound are not readily found, the principles of polymer-supported catalysis are well-established, and this compound represents a viable, yet unexplored, candidate for the development of new polymer-supported catalytic systems.
Derivatization Strategies and Structure Function Relationship Studies of 2 Hydroxy 4 3 Nitrophenyl Pyridine Analogues
Systematic Modification of the Hydroxyl Group for Property Tuning
The hydroxyl group of 2-hydroxy-4-(3-nitrophenyl)pyridine, which exists in tautomeric equilibrium with its corresponding pyridone form, is a prime target for chemical derivatization. Modifications at this position can significantly impact the molecule's hydrogen bonding capacity, lipophilicity, and electronic distribution.
Etherification and Esterification for Solubility and Electronic Property Modulation
The conversion of the hydroxyl group to ethers and esters is a common strategy to modulate the solubility and electronic nature of the pyridine (B92270) ring.
Etherification: The formation of an ether linkage can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form a pyridinolate anion, followed by nucleophilic attack on an alkyl halide. The choice of the alkyl group can be varied to introduce a wide range of functionalities, thereby altering the compound's lipophilicity and potential for further interactions. For instance, the arylation of hydroxypyridines can be accomplished using copper-catalyzed cross-coupling reactions, which allows for the introduction of various aryl groups. acs.org A general scheme for the etherification of a 4-aryl-2-hydroxypyridine is presented below.
Scheme 1: General Etherification of a 4-Aryl-2-hydroxypyridine.
Esterification: Esterification of the hydroxyl group can be accomplished by reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base to neutralize the acidic byproduct. This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence the electronic properties of the pyridine ring. The nature of the R group in the acylating agent can be widely varied to tune the properties of the resulting ester. It is important to note that 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomer, and acylation can potentially occur on the nitrogen atom of the pyridone form. Careful control of reaction conditions is often necessary to achieve selective O-acylation. chemicalforums.com
Scheme 2: General Esterification of a 4-Aryl-2-hydroxypyridine.
A representative data table for the synthesis of aryl ethers from hydroxypyridines using a copper-catalyzed reaction is shown below, illustrating the versatility of this approach with various aryl halides.
| Aryl Halide | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Iodobenzene | 4,7-dimethoxy-1,10-phenanthroline | Cs2CO3 | Toluene | 110 | 85 |
| 4-Bromoanisole | 4,7-dimethoxy-1,10-phenanthroline | Cs2CO3 | Toluene | 110 | 78 |
| 2-Bromopyridine | 4,7-dimethoxy-1,10-phenanthroline | Cs2CO3 | Toluene | 110 | 65 |
| 4-Iodotoluene | 2,2,6,6-tetramethylheptane-3,5-dione | K3PO4 | Dioxane | 100 | 92 |
Table 1: Representative yields for the Cu-catalyzed N-arylation of 2-hydroxypyridine (B17775) and O-arylation of 3-hydroxypyridine (B118123), analogous to potential etherification of this compound. Data is illustrative and based on findings for related hydroxypyridine systems. acs.org
Conversion to Sulfur or Nitrogen Analogues (e.g., mercaptans, amines)
Replacing the hydroxyl group with its sulfur or nitrogen bioisosteres, namely a mercapto or amino group, can lead to significant changes in the molecule's chemical and biological properties.
Conversion to Mercaptans: The transformation of a 2-hydroxypyridine to a 2-mercaptopyridine (B119420) can be achieved through a multi-step process, often involving the conversion of the hydroxyl group to a better leaving group, such as a chloro or bromo derivative, followed by reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea. These 2-mercaptopyridine derivatives exist in tautomeric equilibrium with the corresponding 2-thiopyridone form.
Conversion to Amines: The synthesis of 2-aminopyridines from 2-hydroxypyridines can be challenging but is a valuable transformation for structure-activity relationship studies. One common method involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine. Alternatively, multi-step sequences involving nitration of the pyridine ring followed by reduction can be employed to introduce an amino group. google.com The direct amination of hydroxypyridines is also an area of active research.
Diversification and Functionalization of the Nitrophenyl Moiety
Selective Reduction and Subsequent Functionalization of the Nitro Group (e.g., diazotization, amide formation)
The nitro group is a key functional group that can be readily transformed into an amino group, which then serves as a gateway to a plethora of further derivatizations.
Selective Reduction: The selective reduction of the aromatic nitro group in the presence of the pyridine ring is a well-established transformation. A variety of reagents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide. commonorganicchemistry.com Chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na2S2O4) are also effective and can offer different levels of chemoselectivity. commonorganicchemistry.commasterorganicchemistry.com For instance, catalytic hydrogenation is highly efficient but may also reduce other susceptible groups if present. nih.gov
Scheme 3: Selective Reduction of the Nitro Group.
A table summarizing common reagents for the selective reduction of aromatic nitro groups is provided below.
| Reagent | Conditions | Selectivity Notes |
|---|---|---|
| H2, Pd/C | MeOH or EtOH, room temperature | Highly efficient, but can reduce other functional groups (e.g., alkenes, alkynes). |
| SnCl2·2H2O | HCl, EtOH, reflux | Good for selective reduction in the presence of other reducible groups like esters and nitriles. |
| Fe, NH4Cl | EtOH/H2O, reflux | A classic and cost-effective method. |
| Na2S2O4 | H2O/MeOH, reflux | Mild conditions, often used for sensitive substrates. |
Table 2: Common Reagents for the Selective Reduction of Aromatic Nitro Groups to Amines.
Diazotization and Subsequent Reactions: The resulting amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). pharmdguru.com This diazonium salt is a versatile intermediate that can undergo a variety of transformations, including Sandmeyer reactions to introduce halides (Cl, Br, CN), a Schiemann reaction for fluorination, or coupling reactions with activated aromatic compounds to form azo dyes. organic-chemistry.orgicrc.ac.irresearchgate.net
Amide Formation: The amino group can readily react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amide bonds. luxembourg-bio.comnih.govresearchgate.netrsc.orgresearchgate.net This allows for the introduction of a wide array of substituents, significantly expanding the chemical space of the analogues. Various coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to facilitate the reaction between a carboxylic acid and the amine. luxembourg-bio.com
Introduction of Diverse Substituents on the Phenyl Ring via Electrophilic or Nucleophilic Aromatic Substitution
The nitrophenyl ring itself can be further functionalized through aromatic substitution reactions.
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, further electrophilic substitution on the 3-nitrophenyl ring will be directed to the positions ortho and para to the nitro group (positions 2', 4', and 6' of the phenyl ring). However, the deactivated nature of the ring generally requires harsh reaction conditions.
Functionalization and Decoration of the Pyridine Core
The pyridine ring itself provides opportunities for further derivatization, although its electron-deficient nature generally makes it less reactive towards electrophilic substitution compared to benzene. urfu.runih.gov However, various strategies can be employed to functionalize the pyridine core.
Direct C-H functionalization of pyridines is a rapidly developing field that offers routes to introduce substituents at various positions. nih.govdigitellinc.comchemrxiv.org For 4-arylpyridines, metalation at the C3 or C5 positions followed by reaction with an electrophile can be a viable strategy. The directing effect of the existing substituents (the hydroxyl and nitrophenyl groups) will play a crucial role in determining the regioselectivity of such reactions. Additionally, the nitrogen atom of the pyridine ring can be N-alkylated or N-oxidized, which can in turn modify the reactivity of the ring towards other reagents.
Electrophilic and Nucleophilic Substitutions at Available Pyridine Positions
The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic attack, although the electron-withdrawing nature of the nitrophenyl group and the electronic character of the pyridone ring itself direct the regioselectivity of these reactions.
Electrophilic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. wikipedia.org However, the 2-pyridone tautomer possesses increased electron density at the 3- and 5-positions, making these sites more susceptible to electrophilic attack. For instance, nitration of pyrido[2,3,4-kl]acridines, a related polycyclic system, has been achieved using a mixture of nitric and sulfuric acid, leading to the introduction of nitro groups at specific positions. nih.gov While specific examples for this compound are not extensively documented in readily available literature, the general principles of electrophilic substitution on 2-pyridones suggest that reactions like halogenation and nitration would likely occur at the C3 or C5 positions. The reaction conditions would need to be carefully controlled to avoid unwanted side reactions on the electron-rich phenyl ring.
Nucleophilic Substitution: The pyridine ring, particularly when activated by electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). In the case of this compound, the presence of the nitro group on the phenyl ring enhances the electrophilicity of the pyridine core, although direct nucleophilic substitution on the pyridine ring itself is less common than on halo- or nitro-substituted pyridines. researchgate.netclockss.org More prevalent is the nucleophilic attack on a pre-functionalized pyridine ring, such as a halogenated derivative. For example, 2-fluoropyridine (B1216828) derivatives can undergo hydroxylation and arylation reactions under transition-metal-free conditions. researchgate.net The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to result in nucleophilic substitution of the bromine atom, sometimes accompanied by a nitro-group migration. clockss.org
A common strategy involves the initial synthesis of a multi-substituted pyridine followed by nucleophilic displacement of a suitable leaving group. For instance, the synthesis of multi-substituted pyridines from ylidenemalononitriles can be achieved, and these can serve as precursors for further derivatization. nih.gov
| Reaction Type | Reagents and Conditions | Position of Substitution | Product Class | Reference |
| Nitration | HNO₃/H₂SO₄ | C3 or C5 (predicted) | Nitro-2-hydroxy-4-(3-nitrophenyl)pyridine | nih.gov |
| Hydroxylation | Base, H₂O | C2 (from 2-fluoro precursor) | 2,X-Dihydroxy-4-(3-nitrophenyl)pyridine | researchgate.net |
| Amination | Amines | C3 (from 3-bromo precursor) | 3-Amino-2-hydroxy-4-(3-nitrophenyl)pyridine | clockss.org |
Directed C-H Functionalization Methodologies for Site-Specific Derivatization
Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical synthesis of complex molecules, and 2-pyridone scaffolds have been a subject of intense investigation in this area. rsc.org Site-selective C-H functionalization on the 2-pyridone ring is often governed by the inherent electronic properties of the ring, the use of directing groups, or specific catalytic systems.
For 2-pyridones, the C3 and C5 positions are generally more electron-rich and thus more susceptible to electrophilic C-H activation pathways. Conversely, the C6 position is often targeted through directed metalation-deprotonation strategies. While specific C-H functionalization studies on this compound are not widely reported, general methodologies developed for 4-aryl-2-pyridones are applicable.
Recent advances have demonstrated the late-stage functionalization of biologically relevant 4-amino-2-pyridone chemotypes using electrochemical and multicomponent approaches, showcasing the potential for decorating the pyridone scaffold in a site-selective manner. nih.gov These methods could potentially be adapted for this compound to introduce a variety of substituents at different positions of the pyridine ring.
| Methodology | Catalyst/Reagent | Target Position | Product Type | Reference |
| Electrochemical C-H Amination | Electrochemical cell, Amine source | C3/C5 | Amino-2-hydroxy-4-(3-nitrophenyl)pyridine | nih.gov |
| Multicomponent C-H Functionalization | Various catalysts and reactants | Multiple positions | Complex poly-substituted derivatives | nih.gov |
Synthesis of Poly-substituted and Extended Conjugated Derivatives of this compound
The synthesis of poly-substituted and extended conjugated derivatives of this compound is of interest for applications in materials science, particularly for developing new dyes, fluorescent probes, and organic electronic materials. The general approach often involves the construction of a polysubstituted pyridine ring from acyclic precursors or the post-functionalization of a pre-formed pyridone core.
One-pot multicomponent reactions are a highly efficient strategy for the synthesis of polysubstituted pyridines. For example, the reaction of aldehydes, active methylene (B1212753) compounds, and an amine source can lead to highly functionalized pyridine derivatives. nih.gov While a specific synthesis of this compound via this method is not explicitly described, the versatility of multicomponent reactions suggests its feasibility.
Another approach involves the synthesis of a substituted pyridone, which is then further functionalized. For instance, the synthesis of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile derivatives and their subsequent cyclization to furo[2,3-b]pyridine (B1315467) derivatives has been reported. eurjchem.com This strategy of building fused ring systems onto the pyridone core is a powerful way to create extended conjugated systems with potentially interesting photophysical properties.
| Synthetic Strategy | Key Intermediates/Reactants | Resulting Structure | Potential Application | Reference |
| Multicomponent Reaction | 3-Nitrobenzaldehyde, active methylene compounds, ammonia (B1221849) | Polysubstituted 2-hydroxypyridine | Library synthesis for screening | nih.gov |
| Annulation Reaction | This compound-based precursors | Fused heterocyclic systems (e.g., furo[2,3-b]pyridines) | Fluorescent materials | eurjchem.com |
Stereoselective Synthesis of Chiral Analogues and Investigation of Chirality Effects
The introduction of chirality into the this compound scaffold can lead to materials with unique chiroptical properties and potential applications in asymmetric catalysis and chiral recognition. The stereoselective synthesis of chiral pyridone derivatives can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.
While the stereoselective synthesis of analogues of this compound is a specialized area with limited specific examples in the literature, general methods for the synthesis of chiral pyridines and pyridones have been developed. For instance, the enantioselective synthesis of planar-chiral ferrocene-fused 4-pyridones has been reported, which serve as versatile precursors for chiral pyridine-based organocatalysts. nih.gov Furthermore, highly enantioselective catalytic transformations of alkenyl pyridines have been developed to access a wide range of alkylated chiral pyridines. researchgate.net
The synthesis of chiral 3-nitro-4-chromanones via a chiral thiourea-catalyzed intramolecular Michael-type cyclization has also been demonstrated, highlighting a method for creating stereocenters in nitro-containing heterocyclic compounds. rsc.org Such strategies could potentially be adapted to create chiral analogues of this compound, for example, by introducing a chiral substituent at the nitrogen atom or at one of the available carbon positions on the pyridine ring.
| Chiral Synthesis Approach | Key Features | Potential Chiral Product | Reference |
| Use of Chiral Building Blocks | Incorporation of a chiral amine or other chiral fragments during synthesis | N-chiral or C-chiral pyridone derivatives | nih.gov |
| Asymmetric Catalysis | Enantioselective functionalization of a prochiral precursor | Enantioenriched pyridone analogues | researchgate.net |
| Intramolecular Cyclization | Diastereoselective or enantioselective ring formation | Chiral fused or spirocyclic pyridone systems | rsc.org |
Exploration of Structure-Property Relationships for Targeted Non-Biological Applications
The systematic derivatization of the this compound core allows for the fine-tuning of its electronic and photophysical properties, which is essential for its application in materials science. The interplay between the electron-donating/accepting nature of the substituents and the extended conjugation of the system can have a profound impact on the absorption and emission characteristics of the resulting molecules.
Studies on related 4-aryl-2-pyridone derivatives have provided valuable insights into these structure-property relationships. For example, the investigation of dicyano-substituted 4-aryl-2-pyridone derivatives revealed that these compounds exhibit semiconductor properties, with their optical band gaps being tunable by structural modifications. osti.gov The introduction of different counter-ions in the salts of these pyridones also significantly influenced their electrical properties under illumination.
Furthermore, the covalent and non-covalent functionalization of porphyrins, another class of extended π-systems, with graphene oxide has demonstrated how the nature of the linkage can dramatically affect the photophysical properties, such as fluorescence quenching and singlet oxygen generation. nih.gov These principles can be applied to the design of novel materials based on this compound, where the pyridone core is tethered to other functional moieties to create advanced materials for applications in sensors, solar cells, or photodynamic therapy.
| Derivative Type | Key Structural Feature | Observed/Potential Property | Target Application | Reference |
| Dicyano-substituted analogues | Electron-withdrawing cyano groups | Semiconductor behavior, tunable band gap | Organic electronics | osti.gov |
| Fused heterocyclic systems | Extended π-conjugation | Fluorescence, solvatochromism | Dyes, sensors | eurjchem.com |
| Covalently linked assemblies | Linkage to other functional materials (e.g., graphene) | Modified photophysical properties (e.g., charge transfer) | Photovoltaics, photocatalysis | nih.gov |
Analytical Method Development and Quality Control for 2 Hydroxy 4 3 Nitrophenyl Pyridine in Research Contexts
Chromatographic Separation Techniques for Purity Profiling and Quantitative Analysis
Chromatographic methods are central to the separation and analysis of 2-Hydroxy-4-(3-nitrophenyl)pyridine . The choice of technique depends on the compound's volatility, polarity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like This compound . Reversed-phase HPLC is particularly well-suited for this purpose.
A typical HPLC method for purity profiling and quantitative analysis would involve a C18 stationary phase, which is effective for retaining moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would be beneficial for separating the main compound from impurities with different polarities.
Detection is most commonly achieved using a UV-Vis detector. Given the presence of the nitrophenyl and hydroxypyridine chromophores, the compound is expected to have strong UV absorbance. A Diode Array Detector (DAD) would be particularly advantageous as it can acquire the full UV-Vis spectrum of the eluting peaks, aiding in peak identification and purity assessment. The expected maximum absorption wavelength (λmax) for This compound would likely be in the range of 250-350 nm, based on data from structurally similar nitropyridine and hydroxypyridine derivatives. A Refractive Index (RI) detector is less suitable for this compound due to its lower sensitivity and incompatibility with gradient elution.
Method validation for quantitative purposes would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). chromatographytoday.comchromatographyonline.comnih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Suggested Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 280 nm (estimated λmax) |
| Injection Volume | 10 µL |
Note: These parameters are illustrative and would require optimization and validation for the specific compound.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Direct analysis of This compound by GC may be challenging due to its polarity and potential for thermal degradation. The hydroxyl group can lead to peak tailing and interaction with the stationary phase.
To overcome these issues, derivatization is often necessary. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach to convert the polar hydroxyl group into a more volatile and thermally stable trimethylsilyl (B98337) ether. This would allow for analysis on a standard non-polar or moderately polar capillary column, such as a 5% phenyl-polysiloxane (DB-5 or equivalent).
GC coupled with a Flame Ionization Detector (FID) can be used for quantitative analysis, while GC-Mass Spectrometry (GC-MS) is invaluable for the identification of the parent compound and any volatile impurities based on their mass spectra and fragmentation patterns. jst.go.jpvanderbilt.eduresearcher.life
Table 2: Representative GC-MS Parameters for Derivatized this compound
| Parameter | Suggested Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 50-500 amu |
Note: These parameters are for the derivatized compound and require optimization.
Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. youtube.comnih.gov SFC can be particularly useful for the analysis of polar compounds that are challenging to analyze by either GC or HPLC. chromatographytoday.comchromatographyonline.comresearchgate.net
For This compound , SFC offers the advantage of using a less polar mobile phase than in reversed-phase HPLC, which can provide different selectivity for the compound and its impurities. The addition of a polar organic modifier, such as methanol, to the supercritical CO2 is essential for eluting polar analytes from the column. Stationary phases with polar functionalities, such as those with pyridine (B92270) or amino groups, have been shown to be effective for the separation of a wide range of drug-like molecules and could be suitable for this compound. researchgate.netnih.gov Detection can be achieved using UV-Vis or mass spectrometry.
Table 3: Potential SFC Method Parameters for this compound
| Parameter | Suggested Condition |
|---|---|
| Column | 2-Ethylpyridine, 3.0 x 100 mm, 3 µm |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol |
| Gradient | 5% B to 40% B over 10 minutes |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | DAD at 280 nm (estimated λmax) |
Note: These parameters are illustrative and require experimental verification.
Spectrophotometric Methods for Quantitative Determination
Spectrophotometric methods offer a rapid and straightforward approach for the quantitative determination of This compound , particularly for concentration measurements in pure solutions.
UV-Visible spectroscopy is a fundamental technique for the quantitative analysis of compounds containing chromophores. This compound possesses both a nitrophenyl group and a hydroxypyridine ring, which are strong UV-absorbing moieties. The concentration of the compound in a non-absorbing solvent can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law.
Based on structurally similar compounds, such as 3-hydroxypyridine (B118123) and nitropyridine derivatives, the λmax is expected to be in the UV region, likely between 250 nm and 350 nm. rsc.org The exact λmax and molar absorptivity (ε) would need to be determined experimentally by recording the UV-Vis spectrum of a solution of known concentration. This method is simple, cost-effective, and suitable for routine concentration checks and dissolution studies, provided that there are no interfering substances that absorb at the same wavelength.
Table 4: Estimated UV-Visible Spectroscopic Properties of this compound
| Parameter | Estimated Value |
|---|---|
| Solvent | Methanol or Ethanol |
| Estimated λmax | 280 ± 20 nm |
| Estimated Molar Absorptivity (ε) | 10,000 - 20,000 L·mol-1·cm-1 |
Note: These values are estimations based on similar compounds and must be determined experimentally.
For quantitative analysis, the excitation and emission wavelengths of maximum intensity would first need to be determined. A calibration curve of fluorescence intensity versus concentration would then be constructed. This method can offer significantly lower detection limits compared to UV-Vis spectroscopy, making it suitable for trace analysis. The fluorescence properties are highly dependent on the solvent environment and pH, which must be carefully controlled for reproducible measurements.
Table 5: Hypothetical Fluorescence Spectroscopy Parameters for this compound
| Parameter | Hypothetical Value |
|---|---|
| Solvent | Ethanol |
| Excitation Wavelength (λex) | ~320 nm |
| Emission Wavelength (λem) | ~450 nm |
| Quantum Yield (ΦF) | Low to moderate (to be determined) |
Note: These are hypothetical values and require experimental investigation to determine the actual fluorescence properties of the compound.
Electrochemical Methods for Redox Characterization and Sensing Applications
The electrochemical behavior of this compound is of significant interest, primarily due to the presence of the electroactive nitro group and the pyridine moiety. Electrochemical techniques are powerful tools for studying the redox reaction mechanisms of such compounds. researchgate.net The nitroaromatic group is known to be electrochemically active, and its reduction is a key process that can be readily investigated.
Cyclic voltammetry (CV) is a principal technique used for this characterization. In a typical CV experiment, a solution of this compound in a suitable solvent with a supporting electrolyte would be scanned across a potential range. The resulting voltammogram would likely reveal a distinct cathodic peak corresponding to the irreversible reduction of the nitrophenyl group to a nitro radical anion, and upon further reduction, to hydroxylamine (B1172632) and eventually an amino group. The precise potential of this reduction is influenced by the molecular structure and the solvent system used. For instance, studies on related nitroaromatic compounds have detailed these reduction pathways. nih.gov The pyridine ring itself can also undergo oxidation or reduction, although often at more extreme potentials. researchgate.net
These electrochemical properties open up possibilities for sensing applications. A glassy carbon electrode modified with this compound could potentially be used as a sensor. The electrochemical response of the modified electrode could be modulated by the presence of specific analytes, forming the basis of a chemical sensor. mdpi.com For example, pyridine derivatives have been used in fluorescent sensors for detecting metal ions, where the binding of an ion to the pyridine nitrogen alters the electronic properties of the molecule. mdpi.com Similarly, the electrochemical properties could be harnessed for detecting heavy metal ions or other electroactive species. The development of electrochemical sensors for environmental pollutants like nitrophenols highlights the sensitivity and selectivity that can be achieved with these methods. nih.govacs.org
Table 1: Representative Electrochemical Data for a Nitrophenylpyridine Derivative
| Parameter | Description | Typical Value |
| Reduction Potential (Epc) | Potential at which the nitro group is reduced. | -0.8 to -1.2 V (vs. Ag/AgCl) |
| Oxidation Potential (Epa) | Potential at which the pyridine or hydroxyl group is oxidized. | > +1.0 V (vs. Ag/AgCl) |
| Mechanism | The electrochemical reaction pathway. | Irreversible reduction of NO₂ group. |
| Application | Potential use based on electrochemical properties. | Electrochemical sensing, electrocatalysis. |
Note: The values in this table are illustrative and based on data for structurally similar nitrophenyl and pyridine derivatives. Actual values for this compound would require experimental determination.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
Assessing the thermal stability of this compound is critical for its handling, storage, and application in research contexts where elevated temperatures might be involved. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this purpose. iitk.ac.in
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. iitk.ac.in For this compound, a TGA thermogram would show a stable baseline until the onset of thermal decomposition. The temperature at which significant weight loss begins (often denoted as Td5 or Td10 for 5% or 10% weight loss) is a key indicator of its thermal stability. Studies on various pyridine-containing polymers show they often possess excellent thermal stability, with decomposition temperatures well above 300°C. researchgate.netacs.org The presence of aromatic rings in the structure of this compound suggests it would also exhibit high thermal stability.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. iitk.ac.in This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions. A DSC scan of this compound would show an endothermic peak corresponding to its melting point. It can also reveal other phase transitions or the presence of polymorphic forms. For example, DSC studies on pyrazoloquinoline derivatives have identified melting points and other phase transitions, such as the creation of metastable states between solid and liquid phases. mdpi.com The combination of TGA and DSC provides a comprehensive thermal profile of the compound. iitk.ac.inrsc.org
Table 2: Illustrative Thermal Properties for a Heterocyclic Compound like this compound
| Analysis Type | Parameter | Description | Illustrative Value |
| TGA | Onset Decomposition Temp. (Td-onset) | Temperature at which decomposition begins. | > 300 °C |
| TGA | Temperature of 5% Weight Loss (Td5) | A standard measure of thermal stability. | ~320 °C |
| DSC | Melting Point (Tm) | Temperature of the endothermic melting peak. | 200 - 250 °C |
| DSC | Glass Transition Temp. (Tg) | Temperature for amorphous phase transition (if applicable). | Not typically observed for crystalline small molecules. |
Note: These values are representative based on published data for thermally stable pyridine derivatives and would need to be confirmed experimentally for the specific compound. researchgate.netacs.orgmdpi.com
Method Validation and Accreditation for Research-Grade Materials and Processes
To ensure that all research conducted using this compound is accurate, reliable, and reproducible, the analytical methods employed for its characterization and quantification must be rigorously validated. numberanalytics.comscioninstruments.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. acs.orgresearchgate.net For a research-grade material, this involves establishing a high degree of assurance that the method will consistently perform as expected. acs.org
The key performance parameters that must be evaluated during method validation include: numberanalytics.comscioninstruments.comacs.org
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scioninstruments.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. scioninstruments.com This is typically evaluated by analyzing a series of standards at different concentrations.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined using a reference material or by spike/recovery studies. numberanalytics.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at different levels (repeatability, intermediate precision). numberanalytics.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scioninstruments.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scioninstruments.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage. numberanalytics.com
Accreditation for laboratories conducting such analyses, for instance under ISO 17025, further ensures that these validation procedures are correctly implemented and documented, providing confidence in the quality of the research-grade material. demarcheiso17025.com
Table 3: Key Parameters for Analytical Method Validation
| Validation Parameter | Objective | Typical Acceptance Criteria for an HPLC Assay |
| Specificity | To confirm the identity of the analyte and ensure no interference. | Peak purity index > 0.99; Baseline resolution from other peaks. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To measure the agreement with the true value. | 98.0% - 102.0% recovery |
| Precision (Repeatability) | To measure the variability of results in a single run. | RSD ≤ 1.0% |
| Intermediate Precision | To measure variability between days, analysts, or equipment. | RSD ≤ 2.0% |
| LOQ/LOD | To determine the lower limits of the method. | Signal-to-Noise Ratio: LOQ ≥ 10, LOD ≥ 3 |
| Robustness | To assess the method's reliability with minor changes. | RSD of results should remain within acceptable limits. |
Impurity Profiling and Trace Analysis Methodologies
Impurity profiling is a critical aspect of quality control for any research-grade chemical, including this compound. It involves the identification, quantification, and characterization of impurities present in the compound. These impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation over time. A thorough understanding of the impurity profile is essential for interpreting research results correctly.
High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is the most powerful and common technique for impurity profiling. HPLC can separate the main compound from its structurally similar impurities. DAD provides spectral information (UV-Vis spectrum) which can help in preliminary identification, while MS provides mass-to-charge ratio data, allowing for the determination of the molecular weight of impurities and their fragmentation patterns, leading to structural elucidation. nih.gov
For trace analysis, where impurities are present at very low levels (parts-per-million or parts-per-billion), highly sensitive instrumentation is required. intertek.com Techniques like HPLC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS) are often employed. nih.govyoutube.com Solid-phase microextraction (SPME) can be used as a pre-concentration step to enhance the detection of trace-level nitrophenolic compounds in various matrices. nih.gov
Potential impurities in a batch of this compound could include:
Unreacted starting materials (e.g., 3-nitrophenylboronic acid, 4-chloro-2-hydroxypyridine).
Isomeric impurities (e.g., 2-Hydroxy-2'-(3-nitrophenyl)pyridine or other positional isomers).
By-products from side reactions during synthesis.
Degradation products formed during storage (e.g., from hydrolysis or photolysis).
Developing robust analytical methods to detect and quantify these trace impurities is fundamental to guaranteeing the purity and stability of research-grade this compound. intertek.com
Table 4: Methodologies for Impurity Analysis
| Analytical Technique | Application | Detectable Impurities |
| HPLC-UV/DAD | Quantification of known and unknown impurities. | Process-related impurities, degradation products. |
| LC-MS/MS | Identification and quantification of trace-level impurities. | Isomers, by-products, trace contaminants. |
| GC-MS | Analysis of volatile or semi-volatile impurities. | Residual solvents, volatile starting materials. |
| ¹H NMR Spectroscopy | Structural confirmation and detection of impurities >0.1%. | Structural isomers, major impurities. |
| FTIR Spectroscopy | Functional group analysis and comparison to a reference standard. | Gross impurities with different functional groups. |
Future Research Directions and Emerging Opportunities for 2 Hydroxy 4 3 Nitrophenyl Pyridine
Exploration of Unconventional Synthetic Pathways and Catalytic Systems for Sustainable Production
Future research will likely focus on developing more sustainable and efficient methods for synthesizing 2-Hydroxy-4-(3-nitrophenyl)pyridine and its derivatives, moving beyond traditional multi-step processes. Key opportunities include:
Continuous Flow Synthesis: Adapting the synthesis to automated continuous flow platforms could offer significant advantages in terms of safety, scalability, and product consistency. Flow chemistry allows for precise control over reaction parameters like temperature and time, potentially increasing yields and reducing waste, as has been demonstrated for other complex N-heterocycles. nih.gov
Electrochemical Methods: Electrosynthesis represents a green alternative to conventional chemical redox reactions. The reduction of the nitro group or the functionalization of the pyridine (B92270) ring could potentially be achieved using titanium-mediated electrocatalysis or similar methods, which minimize the use of stoichiometric chemical reagents. rsc.org
Advanced Catalytic Systems: Investigating novel catalytic systems is crucial for sustainability. This includes the use of earth-abundant metal catalysts and heterogeneous catalysts like zeolites, which can be easily recovered and reused. Research into the thermo-catalytic conversion of renewable feedstocks like glycerol (B35011) with ammonia (B1221849) to produce the pyridine core offers a long-term vision for sustainable production. mdpi.comgoogle.com Such strategies could drastically reduce the environmental footprint compared to classical methods. mdpi.comgoogle.com
| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Findings |
| Continuous Flow Chemistry | Enhanced safety, scalability, reproducibility; reduced waste. | Optimization of reactor design, residence time, and temperature for key reaction steps. | Automated flow synthesis of complex heterocycles has achieved high yields and productivity (e.g., >90% yield, >400 mg/h). nih.gov |
| Electrosynthesis | Use of electricity as a "green" reagent; mild reaction conditions. | Development of selective electrode materials and mediators (e.g., Ti, V, Sn complexes) for nitro group reduction. | Ti-based mediators have been used for the reduction of various nitroaromatic compounds. rsc.org |
| Heterogeneous Catalysis | Catalyst reusability; simplified product purification; potential use of renewable feedstocks. | Design of shape-selective zeolites (e.g., HZSM-5) to direct the formation of specific pyridine derivatives from biomass. | Pyridine yields up to 35.6% have been achieved from glycerol and ammonia over zeolite catalysts. google.com |
Integration into Next-Generation Advanced Functional Materials with Tunable Properties
The distinct electronic and structural features of this compound make it an excellent candidate for incorporation into advanced functional materials. The 2-hydroxypyridine (B17775) moiety can act as a versatile ligand for creating metal-organic complexes, while the nitrophenyl group can engage in specific intermolecular interactions. nih.gov
Future work could explore:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The 2-hydroxypyridine group can coordinate with various metal ions. nih.gov This allows for the design of novel coordination polymers and MOFs with tunable properties for applications in gas storage, catalysis, or sensing.
Responsive Polymers: The molecule can be incorporated into polymer backbones or as a pendant group. The pyridine and nitro functionalities can serve as sites for dynamic interactions, such as metal-ligand coordination or π-π stacking. worktribe.com These interactions can be used to create "smart" materials that respond to external stimuli like heat, light, or the presence of specific chemical species. For example, pyridine derivatives have been used to create self-healing polyurethanes where metal-ligand bonds act as reversible crosslinks. worktribe.com
Development of Highly Sensitive and Selective Analytical Probes for Environmental Monitoring
There is a significant opportunity to develop novel chemosensors based on the this compound scaffold. The electron-withdrawing nitro group can act as a recognition site or a fluorescence quencher, making it ideal for designing "turn-on" or colorimetric probes.
Key research directions include:
Fluorescent and Colorimetric Sensors: Designing derivatives where interaction with a specific analyte modulates the electronic properties of the molecule. For instance, the nitroaromatic group is a known quencher in photoinduced electron transfer (PET) based sensors. nih.gov Reaction or binding of an analyte could disrupt this process, leading to a "turn-on" fluorescent signal, a principle used in highly sensitive probes for species like hypochlorous acid. nih.gov
Selective Analyte Recognition: Modifying the scaffold with specific binding sites (e.g., crown ethers for metal ions, cavities for organic pollutants) could lead to highly selective probes. The goal is to develop sensors that can detect contaminants in water or air with high sensitivity and selectivity, providing a visible color change or a distinct fluorescent response. nih.gov
Advanced Computational Design and Materials Discovery Platforms Leveraging Theoretical Insights
Computational chemistry provides powerful tools to accelerate the discovery and optimization of materials based on this compound. By predicting molecular properties before synthesis, research can be more targeted and efficient.
Emerging opportunities in this area are:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict the electronic structure, reactivity, and spectroscopic properties of new derivatives. This can help in understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for designing materials with specific self-assembly characteristics.
Molecular Docking and CADD: For biological applications, computer-aided drug design (CADD) and molecular docking can predict how derivatives might interact with biological targets like enzymes or receptors. This rational design approach has been successfully used for other pyridine-based inhibitors.
High-Throughput Virtual Screening: Leveraging materials discovery platforms that use AI and high-performance computing (HPC) can enable the screening of vast virtual libraries of derivatives. Platforms like OPTIMADE facilitate the sharing and analysis of materials data, which can help identify candidates with desirable electronic, optical, or thermal properties for specific applications.
| Computational Tool/Platform | Application for this compound Research | Example from Related Research |
| Density Functional Theory (DFT) | Predict geometry, electronic properties, non-covalent interactions, and reaction mechanisms. | Used to optimize geometry and analyze intermolecular interactions in a nitrophenyl-containing sulfonamide derivative. |
| Computer-Aided Drug Design (CADD) | Design of derivatives as potential enzyme inhibitors; prediction of binding affinity and mode. | Guided the synthesis of pyrazolo[3,4-b]pyridine derivatives as potent and selective kinase inhibitors. |
| Materials Discovery Platforms (e.g., AI/HPC) | High-throughput virtual screening of thousands of derivatives for target properties (e.g., NLO, electronic). | AI and HPC methods reduced a 20-year simulation process to one week for a materials discovery project. |
Role in Supramolecular Assembly, Nanotechnology, and Self-Healing Materials
The molecule's structure is inherently suited for building complex, functional architectures through non-covalent interactions. This opens up possibilities in supramolecular chemistry, nanotechnology, and the creation of dynamic materials.
Supramolecular Assembly: The hydroxypyridine can act as both a hydrogen bond donor and acceptor, while the nitrophenyl group is an excellent component for π-π stacking interactions with electron-rich aromatic systems. worktribe.com These interactions can be programmed to guide the self-assembly of molecules into well-defined nanostructures like wires, sheets, or vesicles.
Self-Healing Materials: The incorporation of this molecule into polymers could impart self-healing properties. The hydrogen bonds and π-π stacking interactions can act as reversible "sacrificial bonds" that can break and reform, allowing the material to repair damage. worktribe.com Research on self-healing polyurethanes has shown that introducing functionalities like pyridine and nitrophenyl groups can create materials that heal under mild conditions. worktribe.com
Nanotechnology: As a building block, this compound could be used to construct functional nanoparticles or surface monolayers. Its ability to coordinate with metals could be exploited to create hybrid organic-inorganic nanomaterials with unique catalytic or electronic properties.
Interdisciplinary Research with Environmental Science, Green Technologies, and Optoelectronics
The versatility of this compound makes it a focal point for interdisciplinary research that bridges chemistry with other advanced scientific fields.
Environmental Science: Collaborative efforts can focus on applying the analytical probes developed in Section 9.3 to real-world environmental monitoring challenges, such as detecting specific pollutants in water sources or industrial effluent.
Green Technologies: This involves a partnership between synthetic chemists and chemical engineers to implement the sustainable pathways from Section 9.1 on an industrial scale. This aligns with the global push for greener manufacturing processes and a circular economy.
Optoelectronics: The "push-pull" nature of the molecule, with its electron-donating hydroxy group and electron-withdrawing nitro group connected through a conjugated system, suggests significant potential in optoelectronics. Research can explore its use in:
Nonlinear Optics (NLO): Materials with strong NLO effects are vital for optical data storage and telecommunications. nih.gov The intramolecular charge transfer (ICT) characteristic of push-pull systems like nitrophenyl-pyridines can lead to a large first hyperpolarizability (β), a key metric for NLO performance. nih.gov
Organic Light-Emitting Diodes (OLEDs): Pyrimidine (B1678525) and pyridine derivatives are valuable building blocks in materials for OLEDs. rsc.org Derivatives of the title compound could be investigated as host materials, emitters, or electron-transporting layers in next-generation flexible displays and lighting.
Development of Automated Synthesis and Characterization Platforms for High-Throughput Research
To fully explore the potential of the this compound scaffold, a high-throughput approach is necessary. Future research should focus on integrating automation into the entire discovery pipeline.
Automated Synthesis: Implementing robotic systems for parallel synthesis or adapting continuous flow reactors can enable the rapid creation of large libraries of derivatives with varied substituents. nih.gov This would allow for a systematic exploration of the structure-property relationships.
High-Throughput Characterization and Screening: Coupling automated synthesis with high-throughput characterization techniques (e.g., mass spectrometry, automated NMR) and functional assays (e.g., plate-based fluorescence screening, automated electrochemical measurements) would dramatically accelerate the identification of lead compounds for specific applications, from new drugs to advanced materials. This paradigm transforms the research process from a slow, serial endeavor to a rapid, parallel discovery engine.
Q & A
Q. What are the common synthetic routes for preparing 2-Hydroxy-4-(3-nitrophenyl)pyridine, and what are their key experimental considerations?
this compound can be synthesized via multi-step reactions involving nucleophilic substitutions or cyclization of precursor pyridine derivatives. For example:
- Three-component reactions : Aromatic aldehydes, nitrophenyl derivatives, and pyridine precursors may react under acidic or basic conditions to form the target compound. Solvent choice (e.g., ethanol or dichloromethane) and temperature control are critical for yield optimization .
- Functional group introduction : The 3-nitrophenyl group can be introduced via Suzuki coupling or electrophilic aromatic substitution, requiring anhydrous conditions and catalysts like palladium .
- Safety note : Use fume hoods to handle nitrophenyl intermediates due to potential respiratory hazards .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural elucidation : Use NMR (¹H/¹³C) to confirm substitution patterns on the pyridine and nitrophenyl rings. IR spectroscopy helps identify hydroxyl (-OH) and nitro (-NO₂) functional groups .
- Purity analysis : Gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC) ensures ≥98% purity. Melting point determination (e.g., 158°C for related pyridine derivatives) provides additional validation .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators (e.g., P95) if aerosol formation is possible .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from nitroaromatic vapors .
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid release into drains .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during structural characterization?
Contradictions in NMR or IR data often arise from tautomerism (e.g., keto-enol forms in pyridones) or impurities. Strategies include:
- Cross-validation : Compare experimental data with computational predictions (DFT calculations) .
- Deuterium exchange : Confirm the presence of labile protons (e.g., -OH) via D₂O shaking in NMR .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation for ambiguous cases .
Q. What reaction conditions optimize the yield of this compound in multi-step syntheses?
- Catalyst selection : Fe₂O₃@SiO₂/In₂O₃ nanocomposites improve reaction efficiency in heterocyclic formations by reducing side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitro group reactivity, while ethanol favors cyclization .
- Temperature control : Maintain 60–80°C to balance reaction rate and decomposition risks for nitrophenyl intermediates .
Q. How do structural modifications (e.g., substituent position) impact the biological activity of this compound?
- 3-Nitrophenyl vs. 4-nitrophenyl : The meta-substitution (3-nitrophenyl) enhances electron-withdrawing effects, potentially improving binding to biological targets like kinases .
- Hydroxyl group role : The 2-hydroxy group may facilitate hydrogen bonding with enzymes, as seen in related pyridine derivatives with antimicrobial activity .
- Case study : In STAT5 inhibitors, replacing 3-nitrophenyl with pyridinyl groups reduced antiproliferative activity, highlighting the nitro group’s critical role in target engagement .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
